molecular formula C16H14O2 B8813675 4'-Methoxychalcone

4'-Methoxychalcone

Cat. No.: B8813675
M. Wt: 238.28 g/mol
InChI Key: KJHHAPASNNVTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Methoxychalcone is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3

InChI Key

KJHHAPASNNVTSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

4'-Methoxychalcone chemical structure and molecular properties

This compound: A Technical Monograph on Structure, Synthesis, and PPAR Modulation

Executive Summary

This compound (CAS: 959-23-9) is a lipophilic flavonoid precursor characterized by an

123PPAR

agonist

Structural Characterization & Isomerism

Precise nomenclature is critical in chalcone chemistry due to the prevalence of positional isomers.

IUPAC & Numbering Logic

The chalcone skeleton consists of a 1,3-diphenyl-2-propen-1-one framework.

  • Ring A (Primed numbers): Attached to the carbonyl group.

  • Ring B (Unprimed numbers): Attached to the

    
    -carbon of the alkene.
    
CompoundSubstituent PositionPrecursors
This compound Methoxy on Ring A (C4')4-Methoxyacetophenone + Benzaldehyde
4-Methoxychalcone Methoxy on Ring B (C4)Acetophenone + 4-Methoxybenzaldehyde (Anisaldehyde)

Critical Note: This guide focuses on This compound , where the methoxy group acts as an electron-donating group (EDG) on the ketone side, influencing the electrophilicity of the

Physicochemical Profile
  • Molecular Formula:

    
    [1][4]
    
  • Molecular Weight: 238.28 g/mol [1][4][5]

  • Melting Point: 101–103 °C[1][4][6]

  • Solubility:

    • High: Dichloromethane (DCM), DMSO, Ethanol (hot).

    • Low/Insoluble: Water (

      
       mg/mL), Hexane.
      
  • LogP (Predicted): ~3.8 (Highly lipophilic, indicating good membrane permeability but requiring carriers for aqueous delivery).

Validated Synthetic Protocol: Claisen-Schmidt Condensation

The most robust synthesis for this compound utilizes a base-catalyzed aldol condensation followed by dehydration. This protocol is optimized for yield and purity, minimizing self-condensation side products.

Reaction Scheme
Materials
  • Reagents: 4-Methoxyacetophenone (15.0 g, 0.1 mol), Benzaldehyde (10.6 g, 0.1 mol), Sodium Hydroxide (NaOH, 40% aq. solution), Ethanol (95%).[3]

  • Equipment: 250 mL Round-bottom flask, magnetic stirrer, ice bath, vacuum filtration setup.

Step-by-Step Methodology
  • Solubilization: Dissolve 15.0 g of 4-Methoxyacetophenone in 50 mL of ethanol in the round-bottom flask.

  • Catalyst Addition: Add 10 mL of 40% NaOH solution dropwise while stirring. The solution may darken slightly.

  • Aldehyde Addition: Add 10.6 g of Benzaldehyde slowly to the mixture.

  • Reaction Phase: Stir vigorously at room temperature (20–25 °C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The product will appear as a distinct UV-active spot (

      
      ).
      
  • Precipitation: Pour the reaction mixture into 200 mL of ice-cold water containing 5 mL of HCl (to neutralize excess base). The chalcone will precipitate as a pale yellow solid.

  • Purification:

    • Filter the crude solid under vacuum.[3]

    • Wash with cold water (

      
       mL) to remove salts.
      
    • Recrystallization: Dissolve the crude solid in boiling ethanol (~90 mL). Allow to cool slowly to RT, then refrigerate. Collect pale yellow needles.

  • Yield Calculation: Expected yield is 85–92%.

Synthetic Workflow Diagram

SynthesisWorkflowReactantsReactants4-Methoxyacetophenone+ BenzaldehydeMixingCatalysisAdd 40% NaOHin EthanolReactants->MixingReactionStirring4-6 Hours @ RT(Aldol + Dehydration)Mixing->ReactionEnolate FormationQuenchingQuenchingPour into Ice/HClReaction->QuenchingPrecipitationFiltrationIsolationVacuum FiltrationQuenching->FiltrationRecrystPurificationRecrystallize (EtOH)Filtration->RecrystProductFinal ProductThis compound(Yellow Needles)Recryst->Product>98% Purity

Caption: Figure 1. Optimized Claisen-Schmidt synthetic workflow for this compound.

Molecular Pharmacology: PPAR Activation

This compound acts as a selective modulator of Peroxisome Proliferator-Activated Receptor gamma (PPAR

Mechanism of Action

Unlike Thiazolidinediones (TZDs) which can cause severe fluid retention, methoxychalcones often exhibit a distinct binding mode.

  • Ligand Binding: this compound enters the cell and binds to the ligand-binding domain (LBD) of PPAR

    
    .
    
  • Heterodimerization: The activated PPAR

    
     forms a heterodimer with the Retinoid X Receptor (RXR).
    
  • Cofactor Recruitment: The complex releases co-repressors (e.g., NCoR) and recruits co-activators (e.g., PGC-1

    
    ).
    
  • Transcriptional Regulation: The complex binds to Peroxisome Proliferator Response Elements (PPRE) in the promoter regions of target genes.

  • Physiological Output: Upregulation of Adiponectin and GLUT4 , leading to enhanced insulin sensitivity and glucose uptake.

Signaling Pathway Diagram

PPARPathwaycluster_nucleusNuclear TranslocationLigandThis compound(Ligand)ComplexLigand-PPAR-gammaComplexLigand->ComplexActivationPPARPPAR-gamma(Inactive)PPAR->ComplexHeterodimerPPAR-gamma/RXRHeterodimerComplex->HeterodimerTranslocationRXRRXRRXR->HeterodimerDNAPPRE (DNA)Heterodimer->DNABindingNucleusNucleusTargetGenesTarget Genes:Adiponectin, GLUT4, aP2DNA->TargetGenesTranscriptionEffectPhysiological Effect:Increased Insulin SensitivityAdipocyte DifferentiationTargetGenes->EffectTranslation & Function

Caption: Figure 2. Mechanism of Action: PPAR-gamma activation by this compound inducing insulin sensitization.

Analytical Validation (Self-Validating Protocol)

To ensure the synthesized compound is this compound and not an isomer or degradation product, verify the following spectral signatures:

H-NMR Interpretation (CDCl , 400 MHz)

The key differentiator is the methoxy position and the coupling of the alkene protons.

  • Methoxy Group: A sharp singlet (

    
     ~3.8–3.9 ppm, 3H).
    
  • 
    -Unsaturated Protons:  Two doublets with a large coupling constant (
    
    
    Hz), typically appearing between
    
    
    7.4 and 7.8 ppm. This confirms the (E)-configuration (trans).
  • Aromatic Region:

    • The A-ring protons (ortho to carbonyl) will be deshielded (

      
       ~8.0 ppm).
      
    • The B-ring protons (phenyl group) appear as multiplets around

      
       7.4–7.6 ppm.
      
Mass Spectrometry
  • Molecular Ion (

    
    ):  m/z 238.1.
    
  • Fragmentation: Loss of methoxy group or cleavage at the carbonyl alpha-position may be observed.

References

  • BenchChem. (2025).[2][3][7][8] A Technical Guide to the Synthesis of this compound via Claisen-Schmidt Condensation. Retrieved from

  • PubChem. (2025). This compound Compound Summary (CID 641818). National Library of Medicine. Retrieved from

  • Lee, Y. et al. (2013). This compound enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism. PubMed. Retrieved from

  • MedChemExpress. (2024). This compound Datasheet: PPAR activator. Retrieved from

  • Nag, A. et al. (2024). Anti-senescence effects of 4-methoxychalcone and 4-bromo-4'-methoxychalcone on human endothelial cells. Drug Discoveries & Therapeutics.[9] Retrieved from [9]

The Polypharmacological Paradigm of 4'-Methoxychalcone in Metabolic Syndrome: A Technical Blueprint for Translational Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metabolic syndrome (MetS) is not a singular pathology but a multiplex network failure characterized by insulin resistance, dyslipidemia, and chronic low-grade inflammation (meta-inflammation). Traditional monotherapies often fail to address the interconnected nature of these metabolic derangements. Enter 4'-Methoxychalcone (MPP) , a privileged retrochalcone scaffold characterized by a methoxy group at the para position.

As an application scientist bridging discovery and clinical translation, I approach MPP not just as a bioactive compound, but as a polypharmacological tool. MPP and its derivatives demonstrate a unique capacity to simultaneously modulate energy sensing, lipid metabolism, and inflammatory cascades[1]. This whitepaper deconstructs the mechanistic architecture of MPP, quantifies its efficacy, and provides self-validating protocols for its evaluation and formulation.

Mechanistic Architecture: The "Why" Behind the Molecule

The therapeutic viability of MPP stems from its ability to act as a multi-target ligand. Rather than forcing a single pathway, MPP restores metabolic homeostasis through three primary axes:

  • AMPK/ACC Energy Sensing Axis: MPP and its halogenated derivatives act as potent activators of 5'-adenosine-monophosphate-activated protein kinase (AMPK). By phosphorylating and inhibiting acetyl-CoA carboxylase 1 (ACC), MPP halts de novo lipogenesis and promotes cellular glucose consumption, fundamentally shifting the cell from an anabolic to a catabolic state[1].

  • PPARγ Modulation & Adipogenesis: Ectopic fat deposition drives insulin resistance. MPP functions as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) activator. This mechanism enhances healthy adipocyte differentiation, sequestering lipids safely within adipose tissue and away from the liver and skeletal muscle[2].

  • Inhibition of Advanced Glycation End-products (AGEs): Chronic hyperglycemia leads to the formation of AGEs, which trigger inflammatory cytokines. MPP exhibits profound antiglycation activity, inhibiting bovine serum albumin (BSA) glycation through both oxidative and non-oxidative stress pathways[3].

G cluster_targets Primary Molecular Targets cluster_effects Cellular & Metabolic Effects MPP This compound (MPP) AMPK AMPK Activation MPP->AMPK PPARg PPARγ Activation MPP->PPARg NFkB NF-κB Inhibition MPP->NFkB Glucose ↑ Glucose Uptake (GLUT4) AMPK->Glucose Lipid ↓ Lipid Accumulation (p-ACC) AMPK->Lipid Adipo Adipocyte Differentiation PPARg->Adipo Inflam ↓ Pro-inflammatory Cytokines NFkB->Inflam MetS Resolution of Metabolic Syndrome Glucose->MetS Lipid->MetS Adipo->MetS Inflam->MetS

Caption: Multi-target signaling architecture of this compound in metabolic syndrome.

Quantitative Pharmacodynamics

To transition from theoretical mechanism to empirical application, we must quantify MPP's efficacy. The table below synthesizes critical in vitro and in vivo benchmarks for MPP, highlighting its potency against glycation and its systemic hypoglycemic effects when properly formulated.

Pharmacodynamic ParameterExperimental Model / AssayQuantitative OutcomeReference
Antiglycation (Oxidative) BSA Glycation AssayIC₅₀ = 37.4 ± 0.8 µM[3]
Antiglycation (Non-Oxidative) BSA Glycation AssayIC₅₀ = 65.6 ± 1.7 µM[3]
Blood Glucose Reduction STZ-Diabetic Mice (Nano-MPP)Reduced to 163.2 ± 76.3 mg/dL
HbA1c Normalization STZ-Diabetic Mice (Nano-MPP)Normalized without hepatotoxicity

Overcoming Translational Hurdles: Nanomedicine

A critical failure point in drug development is ignoring physicochemical properties. While MPP demonstrates exceptional in vitro activity, its high lipophilicity severely limits aqueous solubility and intestinal absorption. To solve this, advanced formulation strategies, specifically polymeric nanoencapsulation, are required. Nanoencapsulation reduces the particle size to the nanoscale, increasing the surface-area-to-volume ratio and facilitating superior cellular uptake and systemic bioavailability.

Workflow Syn 1. Synthesis Claisen-Schmidt Nano 2. Formulation Polymeric NPs Syn->Nano InVitro 3. In Vitro Assays 3T3-L1 / 2-NBDG Nano->InVitro InVivo 4. In Vivo Efficacy STZ-Diabetic Mice InVitro->InVivo

Caption: End-to-end translational workflow for MPP from synthesis to in vivo validation.

Self-Validating Experimental Protocols

As researchers, we must design experiments that inherently validate their own outcomes. The following protocols are engineered with built-in causal checks to ensure data integrity.

Protocol A: In Vitro AMPK-Mediated Glucose Uptake (3T3-L1 Adipocytes)

Rationale: To prove that MPP lowers glucose via AMPK activation, we must use a mature adipocyte model expressing the necessary insulin-signaling machinery, followed by orthogonal validation.

  • Cell Differentiation (The Prerequisite):

    • Culture 3T3-L1 pre-adipocytes to confluence.

    • Induce differentiation using a cocktail of IBMX, Dexamethasone, and Insulin. Causality checkpoint: Without this step, cells will not express sufficient GLUT4 transporters or PPARγ, rendering glucose uptake assays useless.

  • Serum Starvation:

    • Incubate mature adipocytes in serum-free DMEM for 12 hours. Causality checkpoint: Serum contains growth factors that elevate basal kinase activity. Starvation lowers the baseline, ensuring that any observed AMPK phosphorylation is strictly MPP-induced.

  • MPP Treatment & 2-NBDG Uptake:

    • Treat cells with varying concentrations of MPP (e.g., 10, 25, 50 µM) for 24 hours.

    • Add 100 µM of 2-NBDG (a fluorescent glucose analog) for 1 hour. Measure intracellular fluorescence (Ex/Em = 485/535 nm).

  • Orthogonal Validation (The Self-Validating Step):

    • Lyse a parallel set of treated cells and perform Western Blotting for p-AMPK (Thr172) and total AMPK.

    • Logic: If 2-NBDG uptake increases but p-AMPK remains static, the glucose uptake is occurring via an off-target mechanism (e.g., membrane disruption). Concordance between both assays validates the AMPK-dependent mechanism[1].

Protocol B: Polymeric Nanoencapsulation of MPP

Rationale: To overcome MPP's poor aqueous solubility and enable in vivo efficacy without using toxic co-solvents.

  • Claisen-Schmidt Synthesis & Verification:

    • React p-methoxybenzaldehyde and acetophenone in an ethanol-water system with NaOH at <10°C. Causality checkpoint: Maintaining low temperatures prevents the degradation of the enolate intermediate and minimizes side reactions.

    • Verify purity using HS-GC-MS prior to formulation[3].

  • Nanoprecipitation:

    • Dissolve MPP and a biocompatible polymer (e.g., PLGA) in an organic solvent (ethanol/isopropyl palmitate).

    • Inject the organic phase dropwise into an aqueous phase containing a surfactant under high-shear homogenization. Causality checkpoint: The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate instantly, entrapping the highly lipophilic MPP within the nanoparticle core.

  • Physicochemical Characterization:

    • Analyze via Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Ensure the Polydispersity Index (PDI) is <0.2 and size is <200 nm to guarantee uniform intestinal absorption and prevent rapid reticuloendothelial clearance.

Conclusion

This compound represents a highly promising, polypharmacological approach to metabolic syndrome. By simultaneously acting as an AMPK activator, a PPARγ agonist, and a potent antiglycation agent, it addresses the root systemic failures of MetS rather than merely masking symptoms. However, its clinical translation is strictly dependent on overcoming its physicochemical limitations through rigorous, self-validating formulation strategies like polymeric nanoencapsulation.

References

  • Source: nih.
  • Source: selleckchem.
  • Source: mdpi.
  • Source: mums.ac.

Sources

Anti-Inflammatory Properties of 4'-Methoxychalcone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for non-steroidal anti-inflammatory agents (NSAIDs) with reduced gastrointestinal toxicity has catalyzed interest in chalcones (1,3-diphenyl-2-propen-1-one). Among these, 4'-methoxychalcone derivatives represent a privileged scaffold. Unlike non-selective COX inhibitors, these compounds exhibit a dual-mechanism of action: they suppress the NF-


B  pro-inflammatory cascade while simultaneously activating the Nrf2/HO-1  cytoprotective pathway. This guide provides a technical analysis of their structure-activity relationships (SAR), mechanistic pharmacodynamics, and validated experimental protocols for preclinical evaluation.

Chemical Basis & Structure-Activity Relationship (SAR)

The chalcone scaffold consists of two aromatic rings (Ring A and Ring B) linked by an


-unsaturated carbonyl system.[1] In this compound derivatives, the methoxy group is positioned at the para position of Ring A (derived from acetophenone).
Key SAR Determinants
Structural FeatureEffect on Anti-Inflammatory ActivityMechanistic Insight

-Unsaturated Ketone
Critical Acts as a Michael acceptor, forming covalent bonds with cysteine residues on target proteins (e.g., IKK

, Keap1).
4'-Methoxy Group (Ring A) Enhancer Increases lipophilicity and electron density, improving cellular permeability and binding affinity to hydrophobic pockets of COX-2.
2'-Hydroxy Group (Ring A) Potentiator Forms an intramolecular hydrogen bond with the carbonyl oxygen, locking the conformation and enhancing metabolic stability (e.g., in AN07 ).
Ring B Substitution Modulator Electron-donating groups (e.g., 4-OH, 3,4-OMe) on Ring B generally increase radical scavenging; Halogens (e.g., 4-Cl) enhance metabolic stability.

Mechanistic Profiling

The therapeutic efficacy of this compound derivatives (e.g., 2'-hydroxy-4'-methoxychalcone , also known as AN07 ) stems from a "push-pull" modulation of cellular signaling.

NF- B Pathway Suppression

Upon LPS stimulation, TLR4 recruits MyD88, leading to IKK complex activation. This compound derivatives inhibit this cascade by:

  • Direct IKK

    
     Inhibition:  Preventing the phosphorylation of I
    
    
    
    B
    
    
    .
  • p65 Immobilization: Blocking the nuclear translocation of the NF-

    
    B p65 subunit, thereby silencing the transcription of iNOS, COX-2, TNF-
    
    
    
    , and IL-6.
Nrf2/HO-1 Activation

Under basal conditions, Nrf2 is sequestered by Keap1. These derivatives act as electrophiles, modifying Keap1 cysteines. This releases Nrf2, which translocates to the nucleus, binds the Antioxidant Response Element (ARE), and upregulates Heme Oxygenase-1 (HO-1) . HO-1 produces carbon monoxide (CO) and bilirubin, potent endogenous anti-inflammatory agents.

Visualization: Dual-Pathway Signaling

G cluster_nuc Nuclear Translocation LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα (Degradation) IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Releases ProInflam Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->ProInflam Transcription Nucleus Nucleus Chalcone This compound Derivatives Chalcone->IKK Inhibits Keap1 Keap1 Chalcone->Keap1 Modifies Cys Nrf2 Nrf2 Keap1->Nrf2 Releases HO1 HO-1 Expression Nrf2->HO1 ARE Binding HO1->ProInflam Inhibits via CO/Bilirubin

Caption: Dual mechanism of this compound derivatives: Inhibition of NF-κB pro-inflammatory signaling and activation of the Nrf2/HO-1 cytoprotective axis.

Preclinical Efficacy Data

The following data summarizes the potency of key derivatives in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibitory Potency (IC


) on Inflammatory Mediators 
CompoundNO Inhibition (

M)
PGE

Inhibition (

M)
iNOS Protein SuppressionReference
This compound 7.1 - 9.6~10.0Moderate[1, 2]
2'-Hydroxy-4'-methoxychalcone (AN07) 1.34 < 2.0 Strong [2, 3]
2',4',6'-Trimethoxychalcone 27.60N/DWeak[4]
2'-Hydroxy-4',6'-dimethoxychalcone 5.0 - 8.04.5Strong[5]
Indomethacin (Control)N/A0.8N/A[4]

Note: The presence of the 2'-hydroxy group (AN07) significantly lowers the IC


, indicating superior potency compared to the simple methoxy derivative.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls (e.g., MTT for cytotoxicity to rule out false positives in anti-inflammatory assays).

Nitric Oxide (NO) Inhibition Assay (Griess Method)

Objective: Quantify the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 cells (

    
     cells/mL) in 96-well plates. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment:

    • Pre-treat cells with vehicle (DMSO < 0.1%) or derivative (0.1, 1, 5, 10, 20

      
      M) for 1h.
      
    • Stimulation: Add LPS (final conc. 1

      
      g/mL) and incubate for 24h.
      
    • Control: Include Dexamethasone (10

      
      M) or L-NMMA as a positive inhibitor control.
      
  • Griess Reaction:

    • Mix 100

      
      L of culture supernatant with 100 
      
      
      
      L Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
    • Incubate 10 min at room temperature in the dark.

  • Quantification: Measure absorbance at 540 nm. Calculate nitrite concentration using a NaNO

    
     standard curve.
    
  • Validation: Perform MTT assay on the remaining cells. Discard data if cell viability is < 80% to ensure NO reduction is not due to cell death.

In Vivo Carrageenan-Induced Paw Edema

Objective: Assess systemic anti-inflammatory efficacy.

  • Animals: Male Wistar rats (150-200g).

  • Administration: Administer test compound (10, 30 mg/kg, p.o. or i.p.) 1h prior to induction.

  • Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5h post-injection.

  • Calculation:

    
     (where 
    
    
    
    is control edema,
    
    
    is treated edema).
Visualization: Experimental Workflow

Workflow cluster_invitro In Vitro Screening (RAW 264.7) cluster_mech Mechanistic Validation Seed Seed Cells (96-well) Treat Pre-treat (1h) + LPS (24h) Seed->Treat Supernatant Supernatant Treat->Supernatant Cells Adherent Cells Treat->Cells Griess Griess Assay (NO Levels) Supernatant->Griess MTT MTT Assay (Viability Check) Cells->MTT Lysate Cell Lysate Cells->Lysate WB Western Blot (iNOS, COX-2, Nrf2) Lysate->WB PCR RT-PCR (mRNA Levels) Lysate->PCR

Caption: Integrated workflow for validating anti-inflammatory activity. Note the parallel viability check (MTT) is mandatory for data validity.

References

  • The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Molecules, 2020.[2] Available at: [Link]

  • 2-Hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells. Journal of Cardiovascular Pharmacology, 2012.[3] Available at: [Link]

  • Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone. ResearchGate, 2008. Available at: [Link]

  • Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone. International Journal of Molecular Sciences, 2024. Available at: [Link]

  • Anti-inflammatory activity of the synthetic chalcone derivatives. International Immunopharmacology, 2007. Available at: [Link]

Sources

Introduction: The Significance of 4'-Methoxychalcone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Natural Sources and Biosynthesis of 4'-Methoxychalcone

This compound, a member of the chalcone family, is an open-chain flavonoid characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] As biosynthetic precursors to the entire class of flavonoids, chalcones represent a critical juncture in plant secondary metabolism.[2] this compound itself is not merely a metabolic intermediate; it possesses a spectrum of notable biological activities, including anti-inflammatory, antioxidant, and antitumor properties, making it a compound of significant interest for researchers in drug discovery and natural product chemistry.[2][3]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, focusing on the natural origins of this compound and the intricate enzymatic pathways responsible for its synthesis in nature. We will explore the core biosynthetic machinery, from primary metabolites to the final specialized product, and detail the experimental methodologies required for its isolation and characterization.

Part I: Natural Occurrence of this compound

Chalcones are widely distributed throughout the plant kingdom, serving various roles from pigmentation to defense against pathogens.[4] While the diversity of chalcone structures is vast, this compound has been identified in a select number of plant species. Its presence in both edible plants and traditional botanicals underscores the importance of investigating its dietary relevance and therapeutic potential.[5]

The primary known natural sources are concentrated in families such as Piperaceae, Moraceae, and Rutaceae. The table below summarizes the key botanical sources from which this compound has been isolated.

Plant Species (Scientific Name)FamilyPart of PlantReference(s)
Piper nigrumPiperaceaeInflorescences[6]
Ficus pandurata (syn. Ficus lyrata)MoraceaeNot specified[3]
Citrus limon (Lemon)RutaceaeFruit[5][7]
Piper aduncumPiperaceaeInflorescences[8]
Syzygium balsameumMyrtaceaeLeaves[9]
Heteropyxis natalensisMyrtaceaeLeaves[10][11]

Note: Some references isolate derivatives like 2',6'-dihydroxy-4'-methoxychalcone, indicating the presence of the core 4'-methoxy-substituted A-ring biosynthetic pathway in that species.[8][9][11]

Part II: The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with a primary metabolite and proceeds through the general phenylpropanoid pathway before branching into flavonoid-specific synthesis.

A. The General Phenylpropanoid Pathway: Forging the Core Precursor

The journey to this compound begins with the aromatic amino acid L-phenylalanine . Three key enzymatic reactions convert it into 4-coumaroyl-CoA, the activated building block for many phenolic compounds.[12][13]

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This is the entry point into the entire phenylpropanoid pathway.[12][14]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H introduces a hydroxyl group at the para-position (C4) of the phenyl ring of cinnamic acid, yielding p-coumaric acid.[12][13]

  • 4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming a high-energy thioester bond. The product, 4-coumaroyl-CoA , is a central branch-point intermediate in secondary metabolism.[12][13]

B. Chalcone Synthase: The Gateway to Flavonoids

Chalcone Synthase (CHS) is the first committed enzyme in flavonoid biosynthesis.[4] It is a type III polyketide synthase that catalyzes a series of decarboxylation, condensation, and cyclization reactions.

The mechanism involves the condensation of one molecule of 4-coumaroyl-CoA (which will form Ring B of the chalcone) with three molecules of malonyl-CoA .[15] The reaction proceeds through the formation of a linear tetraketide intermediate, which is covalently bound to a cysteine residue in the enzyme's active site.[16] This intermediate then undergoes an intramolecular Claisen condensation, a ring-closing reaction that forms the aromatic Ring A and releases the product, naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).[4][15]

C. Tailoring Reactions: The Genesis of this compound

The formation of naringenin chalcone is the most common route. However, to produce this compound, which lacks the 2'- and 6'- hydroxyl groups and possesses a 4'-methoxy group, specific "tailoring" enzymes are required. The precise order of operations can vary between species, but the most plausible pathway involves the action of an O-methyltransferase (OMT) .

OMTs are enzymes that transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on a substrate.[12] In this context, a specific OMT acts on a chalcone precursor that has a hydroxyl group at the 4'-position. This leads to the final this compound structure. It is hypothesized that a chalcone synthase variant or a subsequent reductase/dehydroxylase system may be responsible for the lack of hydroxyl groups at the 2' and 6' positions, or that the precursor to Ring A is not derived from the typical polyketide pathway in all cases.

The following diagram illustrates the complete biosynthetic pathway.

Biosynthesis cluster_chs Chalcone Condensation Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid CL 4CL Cou->CL CouCoA 4-Coumaroyl-CoA (Ring B Precursor) CHS CHS CouCoA->CHS MalCoA 3x Malonyl-CoA (Ring A Precursor) MalCoA->CHS Chal_OH 4'-Hydroxychalcone (Intermediate) OMT OMT (+ SAM) Chal_OH->OMT Chal_MeO This compound (Final Product) PAL->Cin C4H->Cou CL->CouCoA CHS->Chal_OH OMT->Chal_MeO

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Part III: Experimental Protocols for Isolation and Characterization

The successful study of this compound relies on robust methods for its extraction from natural sources and unambiguous structural confirmation.

A. Protocol: Extraction and Isolation

This protocol provides a generalized workflow for isolating this compound from dried plant material, such as leaves or inflorescences.

Rationale: The choice of solvents and chromatographic phases is dictated by the compound's moderate polarity. Dichloromethane or ethyl acetate are effective for initial extraction, while silica gel chromatography separates compounds based on polarity differences, allowing for the isolation of the target chalcone from more polar flavonoids and non-polar lipids.[10][11]

Methodology:

  • Material Preparation:

    • Air-dry the collected plant material (e.g., 500 g of Piper nigrum inflorescences) in the shade to prevent degradation of phytochemicals.

    • Grind the dried material into a coarse powder using a mechanical grinder to increase the surface area for solvent penetration.

  • Solvent Extraction:

    • Macerate the powdered plant material in dichloromethane (DCM) (3 x 2 L) at room temperature for 72 hours with occasional agitation.

    • Causality: DCM is chosen for its ability to efficiently extract medium-polarity compounds like methoxylated chalcones while leaving behind highly polar substances like sugars and proteins.

    • Filter the extracts through Whatman No. 1 filter paper and combine the filtrates.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude DCM extract.

  • Silica Gel Column Chromatography (Fractionation):

    • Prepare a slurry of silica gel (200-300 mesh) in hexane and pack it into a glass column (e.g., 5 cm diameter).

    • Adsorb the crude DCM extract (e.g., 10 g) onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane, followed by hexane-ethyl acetate mixtures (e.g., 95:5, 90:10, 80:20, etc.), and finally 100% ethyl acetate.

    • Collect fractions (e.g., 100 mL each) and monitor them by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate (7:3) mobile phase and UV visualization (254 nm and 365 nm).

    • Causality: The gradient elution ensures that non-polar compounds elute first, followed by compounds of increasing polarity. This compound is expected to elute in the mid-polarity fractions.

  • Purification:

    • Combine fractions containing the compound of interest (identified by a distinct spot on TLC with a characteristic Rf value).

    • Subject the combined fractions to further purification, if necessary, by preparative TLC or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure, crystalline this compound.[17]

B. Protocol: Spectroscopic Characterization

Unambiguous identification requires a combination of spectroscopic techniques.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

    • Dissolve the pure compound in deuterated chloroform (CDCl₃).

    • Expected Signals: Look for two doublets for the α and β protons of the enone system between δ 7.4-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz), confirming a trans configuration.[10][18] A sharp singlet integrating to three protons around δ 3.8-3.9 ppm is characteristic of the methoxy group.[19][20] Aromatic protons will appear in the δ 6.9-8.1 ppm range.

  • ¹³C-NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy:

    • Expected Signals: A signal for the carbonyl carbon (C=O) will be downfield, typically around δ 187-190 ppm.[17] The methoxy carbon will appear around δ 55 ppm. Signals for the α and β carbons and the aromatic carbons will also be present in their characteristic regions.

  • EIMS (Electron Ionization Mass Spectrometry):

    • Expected Fragmentation: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 238, corresponding to the molecular formula C₁₆H₁₄O₂.[19][21]

  • IR (Infrared) Spectroscopy:

    • Expected Absorption Bands: A strong absorption band around 1650-1660 cm⁻¹ corresponds to the C=O stretch of the α,β-unsaturated ketone.[1] Bands in the 1500-1600 cm⁻¹ region are indicative of aromatic C=C stretching.[9]

The following diagram illustrates the general experimental workflow.

Workflow cluster_analysis Structural Characterization Start Plant Material (e.g., Leaves, Flowers) Prep Drying & Grinding Start->Prep Extract Solvent Extraction (e.g., Dichloromethane) Prep->Extract Crude Crude Extract Extract->Crude Column Column Chromatography (Silica Gel) Crude->Column Fractions Collected Fractions Column->Fractions TLC TLC Monitoring Fractions->TLC Analysis Purify Purification (Recrystallization / Prep-HPLC) Fractions->Purify Pooling PureCmpd Pure this compound Purify->PureCmpd NMR NMR (¹H, ¹³C) PureCmpd->NMR MS Mass Spec (EIMS) PureCmpd->MS IR IR Spectroscopy PureCmpd->IR

Caption: Experimental workflow for isolation and characterization.

Conclusion

This compound is a valuable natural product with a defined biosynthetic origin rooted in the ubiquitous phenylpropanoid pathway. Its creation requires the coordinated action of core enzymes like PAL, C4H, 4CL, and CHS, followed by specific tailoring by O-methyltransferases. While its natural distribution appears limited to certain plant families, understanding its biosynthesis opens avenues for metabolic engineering in microbial or plant hosts to enhance production. The robust methodologies for its extraction and characterization detailed herein provide a foundation for researchers to isolate this and related compounds for further investigation into their promising pharmacological activities, ultimately bridging the gap between natural product discovery and therapeutic development.

References

  • Wikipedia. Chalcone synthase. [Link]

  • Koes, R., et al. (n.d.). Chalcone synthase and its functions in plant resistance. PMC. [Link]

  • Pandey, A., et al. (n.d.). Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants. PMC. [Link]

  • Ferrer, J. L., et al. (1999). Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis. SciSpace. [Link]

  • Inxight Drugs. (n.d.). This compound. [Link]

  • M-CSA. (n.d.). Naringenin-chalcone synthase. [Link]

  • Noel, J. P., et al. (n.d.). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. PMC. [Link]

  • Wikipedia. Phenylpropanoids metabolism. [Link]

  • Tien, X. Y., et al. (2024). Anti-senescence effects of 4-methoxychalcone and 4-bromo-4'-methoxychalcone on human endothelial cells. Drug Discov Ther. [Link]

  • Moore, B. S., et al. (2002). Plant-like biosynthetic pathways in bacteria: from benzoic acid to chalcone. PubMed. [Link]

  • Susanti, E. H., et al. (2022). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. [Link]

  • Hano, C., et al. (2016). Chalcone Synthase (CHS) Gene Suppression in Flax Leads to Changes in Wall Synthesis and Sensing Genes, Cell Wall Chemistry and Stem Morphology Parameters. Frontiers in Plant Science. [Link]

  • ResearchGate. (2021). Isolation and characterization of a new chalcone from the leaves of Heteropyxis natalensis. [Link]

  • ResearchGate. (n.d.). Phenylpropanoid pathway leading to the major classes of flavonoids. [Link]

  • CDN. (n.d.). An Aldol Condensation to synthesize Chalcones. [Link]

  • Komala, I., et al. (2022). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. ResearchGate. [Link]

  • Susanti, E. V. H., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry. [Link]

  • BioCrick. (n.d.). This compound | CAS:959-23-9. [Link]

  • Salehi, B., et al. (2021). Chalcones: Synthetic Chemistry Follows Where Nature Leads. LJMU Research Online. [Link]

  • Torres-Santos, E. C., et al. (1999). Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis. PubMed. [Link]

  • Dymarska, M., et al. (n.d.). Enzymatic Glycosylation of 4′-Hydroxychalcones: Expanding the Scope of Nature’s Catalytic Potential. PMC. [Link]

  • IOMC. (2021). 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum. [Link]

  • Adesanwo, J. K., et al. (2018). Isolation and characterization of a new chalcone from the leaves of Heteropyxis natalensis. International Scholars Journals. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Stompor, M., et al. (2024). Bioreduction of 4′-Hydroxychalcone in Deep Eutectic Solvents: Optimization and Efficacy with Various Yeast Strains. MDPI. [Link]

Sources

pharmacokinetics and bioavailability of 4'-Methoxychalcone

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Pharmacokinetic Profiling and Bioavailability of 4'-Methoxychalcone

Executive Summary

This compound (MPP) is a bioactive flavonoid precursor characterized by an α,β-unsaturated carbonyl system linking two aromatic rings. While it exhibits profound antidiabetic, anti-inflammatory, and antiproliferative properties, its translation from a promising benchtop scaffold to a clinical therapeutic relies heavily on overcoming pharmacokinetic (PK) bottlenecks[1]. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. By examining its physicochemical properties, pre-systemic gut extraction, and hepatic biotransformation, we establish a robust framework for optimizing its bioavailability.

Physicochemical Profiling & ADME Predictions

The pharmacokinetic behavior of any chalcone derivative is fundamentally dictated by its physicochemical properties. This compound complies strictly with Lipinski’s Rule of Five and Veber’s Rule, theoretically enabling oral administration[1]. However, the presence of the methoxy group (-OCH3) and the highly reactive ketoethylenic moiety (-C=O-CH=CH-) creates a complex absorption profile.

While the compound exhibits a moderate-to-high tendency to dissolve in organic solvents, its aqueous solubility remains a limiting factor[1]. The lipophilicity of methoxychalcones (cLogP typically ranging between 2.0 and 5.0) facilitates passive diffusion across the intestinal epithelium and the blood-brain barrier, but it concurrently increases the likelihood of sequestration in adipose tissues and high plasma protein binding[2].

Table 1: Quantitative Physicochemical and PK Parameters of this compound

ParameterValue / EstimateClinical & Experimental Significance
Molecular Weight 238.28 g/mol Optimal for passive paracellular/transcellular diffusion.
cLogP (Lipophilicity) ~3.5 - 4.0High membrane permeability; risk of low aqueous solubility[2].
Oral Bioavailability ~55%Limited by first-pass metabolism and poor dissolution rates[1].
Protein Binding High (BSA interaction)Strong affinity for Drug Sites 1 and 2 on serum albumin, reducing the free active fraction in systemic circulation[1].
Primary Metabolism Hepatic & IntestinalRapid O-demethylation, monooxygenation, and Phase II conjugation[3].

In Vivo Pharmacokinetics: The ADME Cascade

Absorption and Pre-Systemic Metabolism

Upon oral administration, this compound undergoes rapid absorption primarily via passive diffusion. However, the estimated oral bioavailability is capped at approximately 55%[1]. This attenuation is not solely due to solubility issues; it is heavily influenced by pre-systemic intestinal metabolism. Ex vivo perfusion models demonstrate that this compound derivatives are subjected to significant Phase II metabolism within the gut wall, yielding glucuronide, sulfate, and glutathione (GSH) conjugates before ever reaching the hepatic portal vein[4]. The reactivity of the α,β-unsaturated carbonyl group makes it highly susceptible to Michael addition with endogenous GSH.

Distribution and Protein Binding

Once in systemic circulation, this compound exhibits extensive binding to transport proteins. Molecular docking and in vitro fluorescence quenching assays confirm a remarkable affinity for bovine serum albumin (BSA), specifically at the two main hydrophobic binding pockets (Drug Sites 1 and 2)[1]. While this high protein binding facilitates the transport of the lipophilic molecule through the aqueous plasma environment, it restricts the volume of distribution (Vd) of the free, pharmacologically active drug, necessitating higher dosing to achieve target tissue saturation.

Hepatic Biotransformation and Clearance

Hepatic clearance is the primary elimination route for this compound. Cytochrome P450 (CYP) enzymes rapidly process the parent compound. LC-MS/MS studies of microsomal transformations reveal that the primary Phase I metabolic pathways include monooxygenation and O-demethylation (yielding a demethylated metabolite)[3]. Subsequently, these hydroxylated metabolites undergo rapid Phase II glucuronidation, increasing their polarity for renal and biliary excretion.

G A Oral Administration This compound B GI Tract Absorption (Passive Diffusion) A->B Dissolution C Intestinal Phase II Metabolism (Glucuronidation/Sulfation) B->C First-Pass Gut D Systemic Circulation (High Albumin Binding) B->D Unchanged Drug C->D Conjugates E Hepatic CYP450 Metabolism (O-Demethylation) D->E Hepatic Portal F Tissue Distribution (Target Engagement) D->F Free Fraction G Renal & Biliary Excretion (Metabolite Clearance) E->G Elimination F->G Clearance

Figure 1: ADME pathway and biotransformation of this compound.

Self-Validating Experimental Methodologies

To accurately profile the PK parameters of this compound, empirical validation must isolate specific metabolic variables. The following protocols are engineered with built-in validation mechanisms to ensure data integrity.

Protocol 1: Ex Vivo Intestinal Perfusion (Absorption & Gut Metabolism)

Causality Rationale: Standard Caco-2 cell monolayers fail to accurately replicate the complex expression of Phase II enzymes found in the intact intestinal mucosa. We utilize an ex vivo rat intestinal perfusion model to distinctly isolate gut wall metabolism from hepatic first-pass effects[4].

  • Perfusion Medium Preparation: Prepare an isotonic Krebs-Tris buffer (pH 7.4). Critical Step: Add 3.5% v/v PEG-400 to the buffer. Because this compound is highly lipophilic, PEG-400 prevents the compound from precipitating out of solution or adsorbing onto the plastic tubing, ensuring zero-order delivery kinetics[4].

  • Surgical Isolation: Under anesthesia, isolate a 10 cm segment of the proximal rat jejunum. Cannulate both ends.

  • Perfusion & Sampling: Perfuse the medium containing 240 μM of this compound at a flow rate of 0.25 mL/min at 37°C[4]. Collect the perfusate at 15-minute intervals for 90 minutes.

  • Validation (Mass Balance): Simultaneously measure the disappearance of the parent compound from the perfusate and the appearance of Phase II metabolites (glucuronide, sulfate, and GSH conjugates) using HPLC-UV (detection at 350 nm) and HPLC-MS[4]. A total mass recovery of >90% validates the absence of non-specific binding to the apparatus.

Protocol 2: In Vitro Hepatic Microsomal Stability (Phase I Clearance)

Causality Rationale: To determine the intrinsic hepatic clearance (


) and identify specific Phase I metabolites, we utilize rat/human liver microsomes. This isolates CYP450-mediated biotransformation from systemic variables[3].
  • Incubation Mixture: Combine this compound (1-10 μM) with rat liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (essential for CYP450 electron transfer).

  • Kinetic Sampling & Termination: Aliquot 50 μL of the mixture at 0, 15, 30, 45, and 60 minutes. Critical Step: Terminate the reaction immediately by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., dimethyl terephthalate). This denatures the enzymes and precipitates proteins, halting metabolism instantly[1].

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via high-resolution LC-MS/MS. Look for mass shifts corresponding to monooxygenation (+16 Da) and O-demethylation (-14 Da)[3].

  • Validation: Run a parallel negative control lacking NADPH. The absence of metabolite formation in this control validates that the observed degradation is strictly CYP-mediated and not due to chemical instability.

Strategies for Bioavailability Enhancement

Given the high lipophilicity and rapid clearance of this compound, pharmaceutical formulation strategies must be employed to achieve therapeutic plasma concentrations. Current research highlights the development of nanoparticle formulations (e.g., lipid nanocapsules or polymeric micelles) to bypass poor aqueous dissolution and protect the reactive α,β-unsaturated carbonyl from premature GSH conjugation in the gut[1]. Additionally, structural modifications—such as the synthesis of bis-Mannich analogs—can alter lipophilicity and modulate the rate of Phase II intestinal elimination, thereby fine-tuning the compound's half-life and tissue penetration[4].

Conclusion

This compound is a highly potent scaffold with a pharmacokinetic profile defined by high lipophilicity, moderate oral bioavailability (~55%), and rapid hepatic/intestinal clearance. Its strong affinity for serum albumin and susceptibility to CYP-mediated O-demethylation dictate its systemic half-life. By leveraging rigorous, self-validating ex vivo and in vitro methodologies, researchers can accurately map its biotransformation pathways, paving the way for advanced nano-formulations that maximize its clinical efficacy.

References

1.[1] Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone - MDPI. MDPI. Available at:[Link] 2.[4] HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat. Open Medicinal Chemistry Journal. Available at:[Link] 3.[3] (E)-2-Benzylidenecyclanones: Part XVII. An LC-MS study of microsomal transformation reactions of (E)-2-[(4'-methoxyphenyl)methylene]-benzosuberon-1-one: A cyclic chalcone analog. Journal of Pharmaceutical and Biopharmaceutical Research - SyncSci Publishing. Available at:[Link] 4.[2] Antimalarial Activity of 4-Metoxychalcones: Docking Studies as Falcipain/Plasmepsin Inhibitors, ADMET and Lipophilic Efficiency Analysis to Identify a Putative Oral Lead Candidate. ResearchGate. Available at:[Link]

Sources

An In-depth Technical Guide to 4'-Methoxychalcone and its Interaction with the Nrf2/ARE Pathway

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Its dysregulation is implicated in a multitude of chronic diseases and, notably, in cancer progression and chemoresistance. This has rendered the Nrf2 pathway a significant target for therapeutic intervention. Chalcones, a class of naturally occurring and synthetic compounds, have emerged as potent modulators of this pathway. This technical guide provides a comprehensive examination of 4'-Methoxychalcone, a specific chalcone derivative, and its inhibitory effects on the Nrf2/ARE pathway, particularly in the context of cancer therapy. We will delve into the mechanistic underpinnings of the Nrf2 pathway, detail the cell- and context-dependent actions of this compound, and provide robust, field-proven protocols for the rigorous scientific investigation of this interaction.

The Nrf2/ARE Signaling Pathway: A Master Regulator of Cellular Defense

The Nrf2/ARE pathway is a cornerstone of cellular homeostasis, orchestrating the expression of a vast array of cytoprotective genes.[1] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular Nrf2 levels.[2]

Upon exposure to oxidative or electrophilic stressors, reactive cysteine residues within Keap1 are modified. This modification induces a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and abrogating Nrf2 ubiquitination.[3] Consequently, newly synthesized Nrf2 bypasses degradation and translocates to the nucleus. Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a specific DNA sequence located in the promoter regions of its target genes. This binding event initiates the transcription of numerous phase II detoxification enzymes and antioxidant proteins, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HMOX1).[4][5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Stress Oxidative/Electrophilic Stress (e.g., ROS, Electrophiles) Stress->Keap1 Inactivation of Keap1 sMaf sMaf Nrf2_n->sMaf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding TargetGenes Cytoprotective Genes (NQO1, HMOX1, etc.) ARE->TargetGenes Transcription

Figure 1: The Keap1-Nrf2/ARE Signaling Pathway.

While Nrf2 activation is a protective mechanism in normal cells, its aberrant and constitutive activation is a common feature in many cancers.[1][6] This "dark side" of Nrf2 confers a significant survival advantage to tumor cells, promoting proliferation, metabolic reprogramming, and resistance to chemotherapy and radiotherapy.[1][7] This has led to a paradigm shift in oncology, where the inhibition of Nrf2 has emerged as a promising therapeutic strategy to sensitize cancer cells to conventional treatments.[6][8][9]

This compound: A Context-Dependent Inhibitor of the Nrf2 Pathway

Chalcones are a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone.[10] Many chalcones are known to be potent activators of the Nrf2 pathway, often acting as Michael acceptors that directly interact with Keap1.[11][12] However, the pharmacological activity of chalcones is highly dependent on their substitution patterns.

This compound (4-MC) is a chalcone derivative that has demonstrated diverse biological activities, including anti-inflammatory and anti-tumor properties.[13] Intriguingly, studies have revealed that 4-MC exhibits a cell- and context-dependent effect on the Nrf2/ARE pathway. While it can act as an activator in certain cell types, such as HEK293 cells, it functions as an inhibitor in others, notably in A549 lung cancer cells, which exhibit high constitutive Nrf2 activity.[14][15]

This inhibitory action in cancer cells is of significant therapeutic interest. Research has shown that 4-MC can suppress the transcriptional activity of Nrf2 and down-regulate the expression of both Nrf2 and its downstream target, NQO1, in A549 cells.[14][15] This inhibition appears to be mediated, at least in part, through the PI3K/Akt signaling pathway.[14] By dampening the Nrf2-mediated defense mechanism, 4-MC has been shown to enhance cisplatin-induced oxidative stress and cytotoxicity in these cancer cells.[14][15]

Table 1: Comparative Nrf2 Inhibitory Activity

CompoundCancer Cell LineAssayIC50 / % Inhibition
This compound A549 (Lung Carcinoma)ARE Luciferase Reporter~36% inhibition at 20.98 µM [16]
Brusatol A549 (Lung Carcinoma)Cell Viability< 0.06 µM[16]
Luteolin A549 (Lung Carcinoma)Not Specified1-20 µM[16]

Note: The data for this compound indicates the percentage of inhibition at a specific concentration, as a direct IC50 value for its Nrf2 inhibitory activity was not explicitly stated in the reviewed literature.[16]

Methodologies for Studying this compound's Effect on the Nrf2/ARE Pathway

A multi-faceted experimental approach is essential to comprehensively elucidate the interaction of this compound with the Nrf2/ARE pathway. The following protocols are designed to be self-validating, providing a rigorous framework for investigation.

Experimental_Workflow cluster_assays Core Assays cluster_readouts Key Readouts Start Cell Culture (e.g., A549, HEK293) Treatment Treat with This compound (Dose-Response & Time-Course) Start->Treatment ARE_Luc ARE-Luciferase Reporter Assay Treatment->ARE_Luc qPCR Quantitative PCR (qPCR) Treatment->qPCR WesternBlot Western Blotting Treatment->WesternBlot Transcriptional_Activity Nrf2 Transcriptional Activity ARE_Luc->Transcriptional_Activity Gene_Expression mRNA levels of Nrf2, NQO1, HMOX1 qPCR->Gene_Expression Protein_Levels Protein levels of Nrf2, NQO1, HMOX1 WesternBlot->Protein_Levels Data_Analysis Data Analysis & Interpretation Transcriptional_Activity->Data_Analysis Gene_Expression->Data_Analysis Protein_Levels->Data_Analysis

Figure 2: Experimental Workflow for Nrf2 Inhibition Studies.
ARE-Luciferase Reporter Assay

This assay is a cornerstone for quantifying the transcriptional activity of Nrf2.[17][18] It utilizes a reporter plasmid containing multiple copies of the ARE sequence upstream of a luciferase gene.

Principle: When Nrf2 is active, it binds to the ARE sequences in the plasmid and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferin substrate is directly proportional to the level of Nrf2 transcriptional activity.

Protocol:

  • Cell Seeding and Transfection:

    • Seed cells (e.g., A549 or HEK293) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[19]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Express the results as a fold change relative to the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is employed to measure the mRNA levels of Nrf2 and its downstream target genes, such as NQO1 and HMOX1.

Principle: This technique quantifies the amount of a specific mRNA transcript in a sample by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in real-time using a fluorescent dye.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Treat the cells with this compound or vehicle control for the desired time points.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a suitable kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Reverse transcribe a fixed amount of RNA into cDNA using a reverse transcriptase enzyme and random primers.

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for Nrf2, NQO1, HMOX1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Perform the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Present the data as a fold change compared to the vehicle-treated control.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify the protein levels of Nrf2 and its target proteins.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-linked secondary antibodies.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6- or 12-well plate and treat as described for qPCR.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Nrf2, NQO1, HMOX1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Concluding Remarks and Future Directions

The study of this compound's inhibitory effect on the Nrf2/ARE pathway in cancer cells presents a compelling avenue for drug development. Its ability to sensitize tumors with high constitutive Nrf2 activity to conventional therapies like cisplatin holds significant therapeutic potential.[15] However, the context-dependent nature of its activity underscores the importance of thorough and rigorous investigation.

Future research should focus on elucidating the precise molecular mechanisms underlying its cell-specific inhibitory action. Investigating its interaction with upstream regulators of Nrf2, such as the PI3K/Akt pathway, and exploring potential off-target effects will be crucial. Furthermore, transitioning from in vitro studies to in vivo cancer models will be essential to validate its efficacy and safety profile as a potential chemosensitizing agent. The methodologies outlined in this guide provide a solid foundation for researchers to contribute to this promising area of oncology research.

References

  • Panieri, E., & Saso, L. (2019). Potential Applications of NRF2 Inhibitors in Cancer Therapy. Oxidative Medicine and Cellular Longevity, 2019, 8592345. [Link]

  • Arfin, S., Jha, N. K., Jha, S. K., Kesari, K. K., Ruokolainen, J., & Roychoudhury, S. (2019). Pharmacological Applications of Nrf2 Inhibitors as Potential Antineoplastic Drugs. Molecules, 24(9), 1667. [Link]

  • He, F., Antonucci, L., & Karin, M. (2020). Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment. Cancers, 12(6), 1471. [Link]

  • Tagde, P., Tagde, S., Tagde, P., Bhatt, P., Raza, K., & Rahman, M. H. (2016). An overview of chemical inhibitors of the Nrf2-ARE signaling pathway and their potential applications in cancer therapy. Free Radical Biology and Medicine, 99, 544–556. [Link]

  • Robledinos-Antón, N., Fernández-Ginés, R., Manda, G., & Cuadrado, A. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019, 9372182. [Link]

  • Lin, Y. T., Wu, Y. C., & Chen, C. Y. (2020). The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Molecules, 25(12), 2907. [Link]

  • Serafini, M. M., & Pavan, F. R. (2018). The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. Molecules, 23(7), 1827. [Link]

  • Ahmed, K., Faraone, I., & Milella, L. (2021). Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. Expert Opinion on Therapeutic Patents, 31(7), 603–622. [Link]

  • Serafini, M. M., & Pavan, F. R. (2018). The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. SciSpace. [Link]

  • Kim, J. H., Lee, J. M., & Kim, Y. J. (2013). 4-Methoxychalcone Enhances Cisplatin-Induced Oxidative Stress and Cytotoxicity by Inhibiting the Nrf2/ARE-Mediated Defense Mechanism in A549 Lung Cancer Cells. Molecules and Cells, 36(4), 346–352. [Link]

  • Xia, M., & Simeonov, A. (2022). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, 2474, 59–69. [Link]

  • Singh, A., Wu, H., & Zhang, R. (2014). Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells. Journal of Medicinal Chemistry, 57(15), 6439–6450. [Link]

  • Kim, J. H., Lee, J. M., & Kim, Y. J. (2013). The chalcone derivative 4-MC inhibits Nrf2/ARE transcriptional activity in A549 cells. ResearchGate. [Link]

  • Xia, M., & Simeonov, A. (2022). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. PubMed. [Link]

  • Susanti, E. H., & Mulyani, S. (2020). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. [Link]

  • Curtis, C. (n.d.). Synthesis and Characterization of 4-methoxychalcone. CDN. [Link]

  • Kim, J. H., Lee, J. M., & Kim, Y. J. (2013). 4-methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells. PubMed. [Link]

  • Inxight Drugs. (n.d.). This compound. Inxight Drugs. [Link]

  • MORPHISTO. (n.d.). Dual Luciferase Reporter Assay Kit (MORV0010). MORPHISTO. [Link]

  • Ade, N., & Itier, R. (2009). HMOX1 and NQO1 genes are upregulated in response to contact sensitizers in dendritic cells and THP-1 cell line: role of the Keap1/Nrf2 pathway. Toxicological Sciences, 107(2), 447–456. [Link]

  • Saito, R., Suzuki, T., & Yamamoto, M. (2021). Molecular basis for the disruption of Keap1–Nrf2 interaction via Hinge & Latch mechanism. Communications Biology, 4(1), 576. [Link]

  • Robledinos-Antón, N., & Cuadrado, A. (2020). KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential. British Journal of Pharmacology, 177(14), 3181–3200. [Link]

Sources

Technical Guide: Molecular Targets of 4'-Methoxychalcone in Diabetes Research

[1]

Executive Summary

This compound (4'-MC) represents a privileged scaffold in medicinal chemistry, particularly within the metabolic disease space.[1] Unlike non-specific antioxidants, 4'-MC exhibits defined polypharmacology, acting as a modulator of specific signaling nodes critical to glucose homeostasis.

This guide delineates the three primary molecular mechanisms through which 4'-MC exerts anti-diabetic effects:

  • PPAR

    
     Agonism:  Inducing adipocyte differentiation and insulin-sensitizing adipokine secretion.[1]
    
  • 
    -Glucosidase Inhibition:  Reducing post-prandial hyperglycemic excursions via competitive enzymatic inhibition.[1]
    
  • PTP1B Modulation: Enhancing insulin receptor sensitivity (Scaffold-dependent activity).[1]

Mechanistic Architecture

Primary Target: PPAR Agonism & Adipogenesis

The most well-characterized target of 4'-MC is the Peroxisome Proliferator-Activated Receptor gamma (PPAR


)1

  • Mechanism: 4'-MC binds to the ligand-binding domain (LBD) of PPAR

    
    , promoting its heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPRE) in the DNA.
    
  • Downstream Effectors:

    • Upregulation: Adiponectin, aP2 (FABP4), Fatty Acid Synthase (FAS), and GLUT4.

    • Differentiation: 4'-MC (5 µM) significantly enhances lipid accumulation in preadipocytes (3T3-L1), a hallmark of functional, insulin-sensitive adipocytes.[1]

    • Insulin Sensitization: By reversing TNF-

      
      -mediated inhibition of adipocyte differentiation, 4'-MC restores insulin sensitivity in inflamed adipose tissue.[1]
      
Secondary Target: -Glucosidase Inhibition

4'-MC acts as a potent inhibitor of

1
  • Quantitative Potency:

    • IC

      
      :  ~24.5 µg/mL (approx. 100 µM depending on assay conditions).[1]
      
    • Comparison: Comparable to or slightly less potent than Acarbose (standard care), but with a distinct kinetic profile (often mixed-type inhibition).[1][2]

  • Physiological Impact: Delays glucose absorption, flattening the post-prandial blood glucose curve.

Emerging Target: PTP1B (Protein Tyrosine Phosphatase 1B)

PTP1B is a negative regulator of the insulin signaling pathway, dephosphorylating the Insulin Receptor (IR) and IRS-1.

  • Scaffold Relevance: While 4'-MC itself shows moderate inhibition, it serves as a critical chemical scaffold.[1] Derivatives (e.g., 4,4'-dimethoxychalcone or prenylated variants) show IC

    
     values in the low micromolar range (2–15 µM).
    
  • Therapeutic Logic: Inhibition of PTP1B prolongs the phosphorylation state of the Insulin Receptor, effectively amplifying the insulin signal without increasing insulin levels.

Quantitative Data Summary

Molecular TargetEffectQuantitative Metric (Ref)Mechanism Type
PPAR

ActivationEffective Conc: 5 µM (Cell Culture)Nuclear Receptor Agonism

-Glucosidase
InhibitionIC

: 24.5 ± 0.8 µg/mL
Enzymatic Inhibition
Glucose Uptake IncreaseFold Change: ~1.5-2.0x (Basal)GLUT4 Translocation
PTP1B InhibitionIC

: Structure-Dependent (2-20 µM range for derivatives)
Phosphatase Blockade

Visualization of Signaling Pathways[3]

The following diagram illustrates the dual-action mechanism of 4'-MC: modulating nuclear transcription via PPAR

1

Gcluster_gutGut Lumen / Intestinecluster_cellAdipocyte Cytosol & NucleusComplexCarbsComplex CarbohydratesGlucoseGlucoseComplexCarbs->GlucoseHydrolysisAlphaGlucα-Glucosidase(Enzyme)AlphaGluc->GlucoseCatalyzesMC_GutThis compound(Inhibitor)MC_Gut->AlphaGlucInhibits (IC50 ~24.5 µg/mL)MC_CellThis compound(Agonist)PPARgPPARγ(Nuclear Receptor)MC_Cell->PPARgActivates (Ligand Binding)RXRRXRPPARg->RXRHeterodimerizationDNAPPRE (DNA)RXR->DNABinds PPREAdipoQAdiponectin GeneDNA->AdipoQTranscriptionGLUT4_GeneGLUT4 GeneDNA->GLUT4_GeneTranscriptionAdiponectinAdiponectin(Secreted)AdipoQ->AdiponectinTranslationGLUT4_ProteinGLUT4(Transporter)GLUT4_Gene->GLUT4_ProteinTranslationInsulinSensSystemic InsulinSensitivityAdiponectin->InsulinSensEnhancesGLUT4_Protein->InsulinSensIncreases Glucose Uptake

Caption: Dual-mechanism of this compound: Gut-level inhibition of glucose production and cellular-level activation of PPAR

1

Experimental Validation Framework

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended.

Protocol A: PPAR -Driven Adipocyte Differentiation Assay

Objective: Validate the adipogenic potential of 4'-MC in 3T3-L1 preadipocytes.[1]

  • Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates (

    
     cells/well) in DMEM + 10% BCS. Grow to contact inhibition (Day 0).[1]
    
  • Induction (Day 2): Switch to Differentiation Medium (DMEM + 10% FBS) containing:

    • Positive Control: MDI cocktail (0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin).

    • Experimental: MDI + 4'-MC (5 µM) .

    • Negative Control: Vehicle (DMSO < 0.1%).[1]

  • Maintenance (Day 4): Switch medium to DMEM + 10% FBS + Insulin (10 µg/mL) + 4'-MC (5 µM) .

  • Terminal Feed (Day 6): Switch to DMEM + 10% FBS + 4'-MC (5 µM) .

  • Readout (Day 8):

    • Morphological: Oil Red O staining to visualize lipid droplets.[1]

    • Molecular: RT-qPCR for Pparg, Fabp4 (aP2), and Adipoq.

    • Validation Criteria: The 4'-MC group must show >1.5-fold increase in lipid accumulation vs. Vehicle and significant upregulation of Pparg mRNA.[1]

Protocol B: -Glucosidase Kinetic Inhibition Assay

Objective: Determine the IC

13
  • Reagents:

    • Enzyme:

      
      -Glucosidase (from Saccharomyces cerevisiae, 1 U/mL in 0.1 M phosphate buffer, pH 6.8).
      
    • Substrate: p-Nitrophenyl-

      
      -D-glucopyranoside (pNPG, 5 mM).[1]
      
    • Test Compound: 4'-MC (dissolved in DMSO, serial dilutions: 5, 10, 25, 50, 100 µg/mL).

  • Reaction:

    • Pre-incubate 20 µL enzyme + 20 µL 4'-MC for 10 min at 37°C.

    • Initiate reaction with 20 µL pNPG.[1]

    • Incubate for 20 min at 37°C.

    • Stop reaction with 80 µL 0.2 M Na

      
      CO
      
      
      .[1]
  • Measurement: Read Absorbance at 405 nm (release of p-nitrophenol).

  • Calculation:

    
    
    
    • Validation: Acarbose positive control should yield IC

      
       ~24 µg/mL (assay dependent).[1]
      

Structure-Activity Relationship (SAR) Insights

While 4'-MC is active, SAR studies highlight critical modifications for enhanced potency:

  • B-Ring Methoxylation (4'-position): Essential for lipophilicity and PPAR

    
     hydrophobic pocket binding.[1]
    
  • A-Ring Halogenation: Introduction of Bromine or Iodine at the 2-position (e.g., 2-bromo-4'-methoxychalcone) significantly enhances AMPK activation , a target not strongly engaged by the parent 4'-MC molecule.[1]

  • Prenylation: Addition of prenyl groups (e.g., Xanthoangelol) shifts specificity towards GLUT4 translocation independent of PPAR

    
    .
    

References

  • Rosales Acho, L. D., et al. (2024). "Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone."[1][4] MDPI. Link

    • Key Finding: Establishes

      
      -glucosidase IC
      
      
      (24.5 µg/mL) and in vivo antihyperglycemic effects.[1]
  • Lee, Y. S., et al. (2018). "2-Bromo-4'-methoxychalcone and 2-Iodo-4'-methoxychalcone Prevent Progression of Hyperglycemia and Obesity via 5'-Adenosine-Monophosphate-Activated Protein Kinase in Diet-Induced Obese Mice."[1] International Journal of Molecular Sciences. Link

    • Key Finding: Differentiates parent compound from halogenated derivatives regarding AMPK activation.[1]

  • MedChemExpress. "this compound Product Information & Biological Activity." Link

    • Key Finding: Validates PPAR activation and adipocyte differenti
  • Kittakoop, P., et al. (2017). "Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids."[5] Scientific Reports.[1] Link

    • Key Finding: Provides context for chalcone/flavonoid scaffold activity against PTP1B.[1][4]

Methodological & Application

recrystallization and purification of 4'-Methoxychalcone from ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Recrystallization and Purification of 4'-Methoxychalcone

Abstract & Introduction

This compound (CAS: 959-23-9) is a vital


-unsaturated ketone intermediate used extensively in the synthesis of flavonoids, pyrazolines, and pharmaceutical precursors. Typically synthesized via the Claisen-Schmidt condensation of p-anisaldehyde and acetophenone, the crude product often contains unreacted aldehydes, base catalysts (NaOH/KOH), and side-reaction oligomers.

For biological assays and downstream synthesis, high purity (>98%) is non-negotiable. This application note details a robust, self-validating protocol for the recrystallization of this compound using Ethanol (EtOH). Unlike generic guides, this protocol focuses on thermodynamic control to minimize "oiling out"—a common failure mode for lipophilic chalcones—and maximize crystal lattice exclusion of impurities.

Physicochemical Basis of Purification

The success of this protocol relies on the steep solubility differential of this compound in ethanol:

  • High Temperature (78°C): High solubility allows complete dissolution of the target molecule.

  • Low Temperature (0-4°C): Low solubility forces the chalcone to crystallize, while polar impurities (catalysts, salts) remain solubilized in the polar ethanol matrix, and non-polar oily impurities are rejected by the forming crystal lattice.

Solvent Choice: 95% Ethanol is preferred over Absolute Ethanol. The 5% water content acts as a mild anti-solvent for the lipophilic chalcone, slightly sharpening the recovery curve without causing premature precipitation.

Pre-Purification Assessment

Before initiating recrystallization, characterize the crude material to establish a baseline.

ParameterCrude Specification (Typical)Target Specification (Pure)
Appearance Yellow/Orange sticky solidPale yellow needles/plates
Melting Point 90–98°C (Broad range)101–103°C (Sharp, <2°C range)
TLC (

)
Multiple spots (smearing)Single spot (

)*

*TLC Condition: Hexane:Ethyl Acetate (8:2 or 7:3).

Detailed Protocol: Thermodynamic Recrystallization

Safety: Ethanol is highly flammable. Perform all heating in a fume hood away from open flames.

Step 1: Saturation (The "Minimum Solvent" Rule)
  • Weigh the crude this compound.

  • Place solid in an Erlenmeyer flask.

  • Critical Metric: Add 95% Ethanol at a ratio of approximately 4 mL per gram of crude solid.[1][2]

    • Why? Excess solvent drastically reduces yield. 4 mL/g is the empirical "sweet spot" for methoxychalcones.

  • Add a magnetic stir bar and a boiling chip.

Step 2: Dissolution and Reflux[3]
  • Heat the mixture to boiling (approx. 78°C) on a stir plate.

  • If the solid does not completely dissolve after 2 minutes of reflux, add more ethanol in small aliquots (0.5 mL at a time).

  • Stop adding solvent the moment the solution becomes clear (yellow/orange).

    • Note: If dark particles remain but the bulk solid is gone, these are mechanical impurities. Proceed to Step 3 immediately.

Step 3: Hot Filtration (Optional but Recommended)

Required only if insoluble mechanical debris is visible.

  • Pre-heat a glass funnel and fluted filter paper with hot ethanol.

    • Causality: Cold glass will shock the saturated solution, causing premature crystallization and clogging the filter.

  • Filter the boiling solution into a clean, pre-warmed Erlenmeyer flask.

Step 4: Controlled Nucleation (The "Slow Cool")

This is the most critical step for purity.

  • Remove the flask from heat and place it on a cork ring or wood block.

  • Cover the mouth with a watch glass or foil (do not seal tight).

  • Allow to cool to room temperature undisturbed for 30–45 minutes.

    • Mechanism:[2][3][4] Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling allows the crystal lattice to build selectively, rejecting foreign molecules.

  • Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 20 minutes to maximize yield.

Step 5: Isolation and Washing[2][4][6]
  • Collect crystals via vacuum filtration using a Büchner funnel.[5]

  • The Wash: Wash the filter cake with ice-cold 95% Ethanol (approx. 1 mL/g of starting material).

    • Warning: Do not use room temperature ethanol; it will redissolve your product.

  • Apply vacuum for 5–10 minutes to remove bulk solvent.

Step 6: Drying
  • Transfer crystals to a watch glass.[6]

  • Dry in a desiccator or vacuum oven at 40°C for 2 hours.

    • Validation: Verify dryness by checking the melting point. Solvent residues depress the melting point.

Process Visualization (Workflow)

RecrystallizationFlow Start Crude this compound Solvent Add 95% Ethanol (Approx 4 mL/g) Start->Solvent Reflux Heat to Reflux (78°C) Until Dissolved Solvent->Reflux Check Solid Dissolved? Reflux->Check AddMore Add 0.5 mL Aliquots Check->AddMore No HotFilter Hot Filtration (Remove mechanical debris) Check->HotFilter Yes (Debris present) SlowCool Slow Cool to RT (30-45 mins) Check->SlowCool Yes (Clear solution) AddMore->Reflux HotFilter->SlowCool IceBath Ice Bath (0-4°C) (20 mins) SlowCool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with ICE COLD Ethanol Filter->Wash Dry Dry (Vac Oven/Desiccator) Wash->Dry Final Pure Crystals (MP: 101-103°C) Dry->Final

Figure 1: Decision-matrix flowchart for the thermodynamic recrystallization of this compound.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Product separates as a liquid oil droplet rather than crystals.Cause: Solution is too concentrated or cooled too fast. Fix: Reheat to dissolve, add 1-2 mL extra ethanol, and cool very slowly. Scratch the glass with a rod to induce nucleation.
No Crystals Solution remains clear at 0°C.Cause: Supersaturation stability. Fix: Scratch the inner wall of the flask with a glass rod or add a single "seed crystal" of pure chalcone.
Low Yield <50% recovery.Cause: Too much solvent used during dissolution. Fix: Evaporate 30% of the solvent on a rotovap and re-cool. Always check mother liquor for second crop.
Colored Impurities Crystals remain dark yellow/orange.Cause: Conjugated oligomers. Fix: Perform a second recrystallization using activated charcoal (add charcoal during reflux, then hot filter).

Validation (Self-Checking the System)

To ensure the protocol was successful, perform these checks:

  • Melting Point: The purified solid must melt between 101–103°C [1]. A range >2°C indicates retained solvent or impurities.

  • TLC Purity: Run a TLC plate (Hexane/EtOAc 7:3). The crude lane will show base-line material (polymers) and high-Rf spots (unreacted aldehyde). The pure lane must show a single, distinct spot under UV (254 nm).

  • H-NMR Confirmation: The methoxy group singlet should appear at

    
     3.86 ppm . The 
    
    
    
    -unsaturated protons appear as doublets (
    
    
    Hz) in the aromatic region, confirming the trans geometry [4].

References

  • SciTePress. (2023). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques (NMR Data Reference). Retrieved from [Link]

Sources

Application Note: 4'-Methoxychalcone Dosing Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

4'-Methoxychalcone (4-MC) is a bioactive chalcone derivative distinct from its hydroxylated analogs (e.g., 2'-hydroxy-4'-methoxychalcone) and dimeric forms (e.g., 4,4'-dimethoxychalcone). Its primary utility in in vivo mouse models centers on metabolic regulation and anti-inflammatory signaling .

Unlike many flavonoids that suffer from rapid glucuronidation and poor bioavailability, 4-MC exhibits specific lipophilic characteristics that allow for effective oral dosing in lipid-based vehicles. Mechanistically, it acts as a PPAR


 agonist  and an NF-

B inhibitor
, making it a critical tool for researching insulin resistance, Type 2 Diabetes Mellitus (T2DM), and adipose tissue remodeling.

Key Experimental Applications:

  • Metabolic Syndrome: Improvement of insulin sensitivity and glucose tolerance.

  • Adipocyte Biology: Promotion of adipocyte differentiation and modulation of adipokine secretion (Adiponectin/Leptin).

  • Inflammation: Suppression of pro-inflammatory cytokines (TNF-

    
    , IL-6) in acute and chronic models.
    

Part 2: Physicochemical Properties & Formulation Strategy[1]

The success of 4-MC administration relies heavily on overcoming its poor aqueous solubility. Standard saline formulations often result in precipitation and inconsistent dosing. The following vehicle strategies are validated for reproducibility.

Compound Properties[2][3][4][5][6][7][8][9]
  • Molecular Weight: 238.28 g/mol [1][2]

  • Appearance: Light yellow to white crystalline solid

  • Solubility:

    • Water: Insoluble

    • DMSO:

      
       22 mg/mL (Soluble)
      
    • Ethanol: Soluble

    • Corn Oil: Soluble (with co-solvent support)

Validated Vehicle Formulations
Formulation A: Oral Gavage (Preferred for Metabolic Studies) [3]
  • Composition: 10% DMSO + 90% Corn Oil[1]

  • Stability: Prepare fresh daily.

  • Preparation Protocol:

    • Weigh the required amount of 4-MC.

    • Dissolve completely in 100% DMSO (10% of final volume). Vortex and sonicate at 37°C until clear.

    • Slowly add Corn Oil (90% of final volume) while vortexing vigorously.

    • Critical Step: Ensure no precipitation occurs upon oil addition. If cloudiness appears, sonicate for an additional 5 minutes.

Formulation B: Intraperitoneal (IP) Injection
  • Composition: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline

  • Note: IP administration is less common for 4-MC due to potential peritoneal irritation from high PEG/DMSO concentrations over chronic periods. Use primarily for acute (1-3 day) studies.

  • Preparation Protocol:

    • Dissolve 4-MC in DMSO.[4]

    • Add PEG400 and vortex.

    • Add Tween 80 and vortex.

    • Add warm Saline dropwise under constant agitation.

Part 3: In Vivo Dosing Protocols

Protocol 1: Metabolic Syndrome & Insulin Resistance Model

Objective: To evaluate the anti-diabetic and insulin-sensitizing effects of 4-MC in High-Fat Diet (HFD) or Streptozotocin (STZ)-induced diabetic mice.

ParameterSpecificationNotes
Mouse Strain C57BL/6J (Male)Standard model for diet-induced obesity (DIO).
Age 6–8 weeks at startAllow 1 week acclimation before diet induction.
Induction HFD (60% kcal fat) or STZEstablish insulin resistance prior to treatment (e.g., 8-12 weeks HFD).
Dose Range 100 mg/kg – 200 mg/kg 100 mg/kg is the standard effective dose; 200 mg/kg for maximal effect.
Route Oral Gavage (p.o.)[3]Mimics dietary intake; reduces stress compared to chronic IP.
Frequency Once Daily (QD)Administer at the onset of the light cycle (ZT0).
Duration 4 – 8 WeeksChronic dosing is required to observe PPAR

-mediated remodeling.
Control Vehicle Only (10% DMSO/Oil)Essential to rule out vehicle-induced metabolic shifts.

Experimental Workflow:

  • Baseline: Measure fasting blood glucose (FBG) and body weight.

  • Induction: Feed HFD for 8-12 weeks until mice exhibit obesity and hyperglycemia (>200 mg/dL).

  • Treatment Phase: Administer 4-MC (100 mg/kg) daily via oral gavage.

  • Monitoring:

    • Weekly: Body weight and food intake.

    • Week 4 & 8: Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT).

  • Termination: Collect serum for adipokine analysis (Adiponectin, Leptin) and adipose tissue for histology (H&E) and gene expression (PPAR

    
    , GLUT4).
    
Protocol 2: Acute Anti-Inflammatory Model

Objective: To assess the inhibition of pro-inflammatory cytokines in an LPS-induced sepsis or acute inflammation model.

ParameterSpecificationNotes
Mouse Strain BALB/c or C57BL/6BALB/c is often more sensitive to Th2 responses; C57BL/6 for Th1.
Induction LPS (Lipopolysaccharide)1–5 mg/kg IP injection to induce acute systemic inflammation.
Dose 50 mg/kg – 100 mg/kg Pre-treatment is critical for preventive efficacy.
Route Intraperitoneal (IP) or OralIP provides faster onset for acute cytokine storm models.
Timing ProphylacticAdminister 4-MC 1 hour prior to LPS challenge.

Experimental Workflow:

  • Pre-treatment: Administer 4-MC (e.g., 100 mg/kg, IP) or Vehicle.

  • Challenge: 1 hour later, inject LPS (e.g., 5 mg/kg, IP).

  • Endpoint: Euthanize mice 4–6 hours post-LPS.

  • Analysis: Harvest serum for ELISA (TNF-

    
    , IL-1
    
    
    
    , IL-6) and lung/liver tissue for NF-
    
    
    B activation status (Western Blot).

Part 4: Mechanism of Action & Signaling Pathways

4-MC exerts its effects primarily through a dual mechanism:

  • Metabolic: Activation of PPAR

    
      (Peroxisome Proliferator-Activated Receptor Gamma), driving adipocyte differentiation and insulin sensitivity.
    
  • Anti-Inflammatory: Inhibition of the NF-

    
    B  canonical pathway, reducing transcriptional output of pro-inflammatory cytokines.
    
Mechanistic Diagram (Graphviz)

G cluster_0 Adipocyte / Metabolic Pathway cluster_1 Inflammatory Pathway (Macrophage) MC This compound (Extracellular) PPARg PPARγ (Nuclear Receptor) MC->PPARg Activates/Ligand Binding Adiponectin Adiponectin Secretion PPARg->Adiponectin Upregulates GLUT4 GLUT4 Translocation PPARg->GLUT4 Upregulates Diff Adipocyte Differentiation PPARg->Diff Promotes NFkB NF-κB (p65/p50) Adiponectin->NFkB Inhibits (Indirect) LPS LPS / Stimuli IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Degradation releases Cytokines TNF-α, IL-6, iNOS NFkB->Cytokines Transcription MC_Inhib This compound (Intracellular) MC_Inhib->IKK Inhibits

Caption: Dual mechanistic action of this compound targeting PPAR


-mediated insulin sensitization and NF-

B-mediated inflammation suppression.

Part 5: References

  • Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone. Source: MDPI (2024). URL:[Link] Relevance: Establishes the 100-200 mg/kg oral dosing range and glucose tolerance efficacy in diabetic mice.

  • 4,4'-Dimethoxychalcone improves insulin sensitivity of mice in high-fat diet. Source: Basic & Clinical Medicine (2021).[5] URL:[Link] Relevance: Provides comparative context for methoxychalcone derivatives in HFD models (Note: Differentiates 4-MC from DMC).

  • Anti-inflammatory properties of chalcones in murine macrophages. Source: International Immunopharmacology (2013).[6] URL:[Link] Relevance: Validates the NF-

    
    B and Nrf2 signaling pathways utilized in the mechanistic diagram.
    

Sources

Application Note: Supramolecular Formulation of 4'-Methoxychalcone with Cyclodextrins for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4'-Methoxychalcone (4'-MC) is a bioactive flavonoid derivative with significant therapeutic potential, notably as an activator of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathway, which regulates adipogenesis and glucose metabolism[2]. Despite its pharmacological promise, the translation of 4'-MC into viable therapeutics is severely bottlenecked by its physicochemical limitations. It is highly crystalline and practically insoluble in water (predicted solubility ~0.0045 g/L)[2]. When transitioning from organic stock solutions (e.g., DMSO) to aqueous physiological buffers, researchers frequently encounter "precipitation upon dilution," which drastically skews in vitro and in vivo assay results [2].

To overcome this hurdle, supramolecular encapsulation using cyclodextrins (CDs) provides a robust drug delivery solution. Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic outer surface and a lipophilic inner cavity. By utilizing functionalized derivatives such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), 4'-MC can be encapsulated to form a stable host-guest inclusion complex [3, 4].

Thermodynamic Causality: The inclusion of chalcones into the β-CD cavity is driven by the displacement of enthalpy-rich water molecules from the hydrophobic cavity, alongside van der Waals forces and hydrogen bonding between the chalcone's carbonyl/methoxy groups and the CD's hydroxyl rims[1, 4]. This process effectively masks the hydrophobic regions of 4'-MC, disrupting its crystal lattice and rendering it amorphous, thereby exponentially increasing its apparent aqueous solubility and membrane permeability.

Pre-Formulation Data Summary

The following table synthesizes the physicochemical shifts observed when transitioning 4'-MC from a free crystalline state to a cyclodextrin inclusion complex.

ParameterFree this compoundHP-β-CD / SBE-β-CD Complex
Aqueous Solubility ~0.0045 g/L (Practically Insoluble)> 3.0 g/L (Dose-proportional increase)
Physical State Highly CrystallineAmorphous Solid Powder
Stoichiometry N/A1:1 (Host:Guest)
Thermodynamic Driver N/AHydrophobic interactions & Entropic gain
In Vitro Stability Prone to precipitation in bufferStable in aqueous media (no precipitation)

Experimental Protocols: A Self-Validating Formulation System

The following protocols are designed as a self-validating workflow. By establishing the thermodynamic constants first (Protocol A), we ensure the bulk formulation (Protocol B) is stoichiometrically precise, which is then analytically confirmed (Protocol C).

Protocol A: Phase Solubility Study (Higuchi-Connors Method)

Objective: To determine the stability constant (


) and confirm the binding stoichiometry before scaling up the formulation [3].
  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 0, 5, 10, 20, 30, 50 mM) in distilled water.

  • Saturation: Add an excess amount of crystalline 4'-MC (e.g., 10 mg) to 5 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake the vials continuously at 200 rpm at a constant temperature (e.g., 25°C) for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration & Analysis: Filter the suspensions through a 0.45 µm syringe filter to remove uncomplexed 4'-MC. Quantify the dissolved 4'-MC in the filtrate using UV-Vis spectroscopy or HPLC.

  • Data Plotting: Plot the concentration of dissolved 4'-MC against the CD concentration. Critical Insight: A linear AL-type phase solubility diagram indicates a 1:1 complexation stoichiometry. The stability constant (

    
    ) is calculated using the equation: 
    
    
    
    , where
    
    
    is the intrinsic solubility of 4'-MC [3]. This prevents the waste of expensive APIs or excipients during scale-up.
Protocol B: Preparation of the Solid Inclusion Complex

Objective: To synthesize the solid amorphous complex using the co-dissolution and lyophilization method [3, 4].

  • Host-Guest Co-Dissolution: Based on the 1:1 stoichiometry confirmed in Protocol A, dissolve 1 molar equivalent of HP-β-CD in distilled water at 60°C.

  • Organic Addition: Dissolve 1 molar equivalent of 4'-MC in a minimal volume of ethanol. Slowly add the 4'-MC ethanolic solution dropwise to the aqueous CD solution under continuous magnetic stirring.

  • Complexation: Maintain stirring at 60°C for 4 hours, then allow the system to stir at room temperature for an additional 24 hours. Critical Insight: The co-solvent approach is mandatory here. Because 4'-MC is highly crystalline, physical mixing in water alone will not overcome the lattice energy. Ethanol temporarily dissolves the chalcone, allowing molecular-level entry into the CD cavity.

  • Solvent Removal: Remove the ethanol using a rotary evaporator under reduced pressure at 40°C.

  • Lyophilization: Freeze the remaining clear aqueous solution at -80°C, followed by lyophilization (freeze-drying) for 48 hours to yield a fluffy, amorphous white powder.

Protocol C: Physicochemical Validation

Objective: To prove that true molecular inclusion occurred, rather than a mere physical mixture [3, 4].

  • Powder X-Ray Diffraction (PXRD): Analyze the free 4'-MC, free CD, a physical mixture, and the lyophilized complex. Validation Check: The sharp diffraction peaks characteristic of crystalline 4'-MC must completely disappear in the inclusion complex diffractogram, leaving only the broad "halo" typical of amorphous CDs.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Validation Check: Look for shifts or attenuation in the characteristic stretching vibrations of 4'-MC (specifically the

    
    -unsaturated carbonyl at ~1650 cm⁻¹ and the methoxy group). A shift to a higher or lower frequency confirms that these functional groups are restricted within the hydrophobic CD cavity [1].
    

Workflow and Pathway Visualizations

FormulationWorkflow N1 Phase Solubility Study (Determine Kc & 1:1 Ratio) N2 Host-Guest Co-Dissolution (Ethanol/Water, 60°C) N1->N2 N3 Equilibration (Stirring for 48h) N2->N3 N4 Solvent Removal (Rotary Evaporation) N3->N4 N5 Lyophilization (24h Freeze-Drying) N4->N5 N6 Validated Inclusion Complex (Amorphous State) N5->N6

Workflow for the preparation and characterization of 4'-MC/CD inclusion complexes.

SignalingPathway S1 4'-MC / CD Complex (High Aqueous Solubility) S2 Membrane Interface (Complex Dissociation) S1->S2 S3 Free 4'-MC (Lipophilic Permeation) S2->S3 S4 Cytosolic Transport S3->S4 S5 PPARγ Receptor Binding (Nuclear Translocation) S4->S5 S6 Gene Expression (Metabolic Regulation) S5->S6

Cellular uptake and PPARγ signaling activation pathway of formulated this compound.

References

  • Theoretical and Experimental Study of Inclusion Complexes of β-Cyclodextrins with Chalcone and 2',4'-Dihydroxychalcone Source: PubMed / ACS 1

  • Overcoming solubility issues of this compound in aqueous solutions Source: Benchchem2

  • Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability Source: Frontiers in Chemistry 3

  • Formation of Inclusion Complexes of 2-Hydroxypropyl β-Cyclodextrin with 2-Hydroxychalcone: Experimental and Theoretical Study Source: Taylor & Francis 4

Sources

Application Note: ¹H-NMR Characterization and Signal Assignment Protocol for 4'-Methoxychalcone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Analytical Guide

Introduction & Chemical Context

4'-Methoxychalcone, systematically named (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, is a classic α,β-unsaturated ketone that serves as a critical scaffold in medicinal chemistry and drug development ()[1]. Structurally, it consists of two aromatic systems: Ring A (derived from the acetophenone moiety) and Ring B (derived from the benzaldehyde moiety), bridged by a three-carbon enone system.

Accurate structural verification of this compound is paramount, particularly to confirm the trans (E) geometry of the alkene bridge, which dictates its biological activity. This application note provides a comprehensive, self-validating ¹H-NMR protocol, detailing the causality behind the observed chemical shifts and the physical phenomena driving them.

Synthetic & Analytical Workflow

To ensure high-fidelity NMR data, the sample must be synthesized and purified to >99% before acquisition. The standard approach utilizes a base-catalyzed Claisen-Schmidt condensation ()[2].

Workflow N1 Reagents: 4-Methoxyacetophenone + Benzaldehyde N2 Claisen-Schmidt Condensation (NaOH, EtOH, RT) N1->N2 N3 Crude this compound (Yellow Solid) N2->N3 N4 Purification (Recrystallization in EtOH) N3->N4 N5 Pure this compound (>99% Purity) N4->N5 N6 NMR Sample Preparation (Dissolve in CDCl3 + TMS) N5->N6 N7 1H-NMR Acquisition (400 MHz, 298 K) N6->N7 N8 Data Processing (FT, Phase/Baseline Correction) N7->N8

Fig 1. Workflow from Claisen-Schmidt condensation to ¹H-NMR data acquisition.

Experimental Protocol

As a Senior Application Scientist, I emphasize that poor sample preparation is the leading cause of spectral artifacts. Follow this protocol strictly to ensure optimal shimming and resolution.

Part A: Synthesis & Purification
  • Reaction Setup: Dissolve 10 mmol of 4-methoxyacetophenone and 10 mmol of benzaldehyde in 20 mL of absolute ethanol.

  • Catalysis: Add 5 mL of 30% aqueous NaOH dropwise while stirring continuously at room temperature[3].

  • Isolation: After 2-3 hours, monitor the formation of a yellow precipitate. Pour the mixture into crushed ice, neutralize with dilute HCl, and filter under a vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one crystals[1].

Part B: NMR Sample Preparation & Acquisition
  • Sample Dissolution: Weigh exactly 10–15 mg of the purified chalcone. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any undissolved particulates that could distort the magnetic field homogeneity.

  • Acquisition Parameters:

    • Spectrometer: 400 MHz (or higher).

    • Temperature: 298 K.

    • Pulse Sequence: Standard 1D proton (e.g., zg30).

    • Scans: 16 scans with a 2-second relaxation delay (d1) to ensure complete longitudinal relaxation of all protons.

Quantitative ¹H-NMR Data & Signal Assignment

The following table summarizes the quantitative ¹H-NMR data for this compound acquired at 400 MHz in CDCl₃ ()[4].

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
8.04 Doublet (d)2H8.8H-2', H-6' (Ring A, ortho to C=O)
7.80 Doublet (d)1H15.6H-β (Alkene, adjacent to Ring B)
7.63 Multiplet (m)2H-H-2, H-6 (Ring B, ortho)
7.54 Doublet (d)1H15.6H-α (Alkene, adjacent to C=O)
7.41 Multiplet (m)3H-H-3, H-4, H-5 (Ring B, meta/para)
6.98 Doublet (d)2H8.8H-3', H-5' (Ring A, ortho to Methoxy)
3.87 Singlet (s)3H--OCH₃ (Methoxy group)

Expertise & Experience: Causality of Chemical Shifts

Listing chemical shifts is insufficient for rigorous analytical science; one must understand the physical causality behind the spectrum.

  • The Methoxy Group (δ 3.87 ppm): The highly electronegative oxygen atom pulls electron density away from the methyl protons via the inductive effect (-I), deshielding them and pushing the signal downfield to 3.87 ppm. Because there are no adjacent protons, it appears as a sharp singlet.

  • Ring A AA'BB' System (δ 8.04 & 6.98 ppm): The acetophenone ring is para-substituted, creating a classic pseudo-doublet pair. The carbonyl group is strongly electron-withdrawing (-M effect), severely deshielding the ortho protons (H-2', H-6') and pushing them to 8.04 ppm. Conversely, the methoxy group is electron-donating via resonance (+M effect), shielding the H-3' and H-5' protons, keeping them upfield at 6.98 ppm.

  • The Alkene Bridge (δ 7.54 & 7.80 ppm): The α and β protons of the enone system are highly deshielded due to conjugation. H-β is further downfield (7.80 ppm) than H-α (7.54 ppm) because resonance structures place a partial positive charge on the β-carbon, heavily deshielding that specific proton.

NMR_Logic Root This compound 1H-NMR Signals N_Methoxy Methoxy Group (-OCH3) Root->N_Methoxy N_Alkene Trans-Alkene (H-α, H-β) Root->N_Alkene N_RingA Ring A (Acetophenone) Root->N_RingA S_Methoxy δ 3.87 ppm (s, 3H) N_Methoxy->S_Methoxy C_Methoxy Electronegative Oxygen causes deshielding S_Methoxy->C_Methoxy S_Alkene δ 7.54, 7.80 ppm (d, J=15.6 Hz) N_Alkene->S_Alkene C_Alkene Large J-coupling confirms E-isomer S_Alkene->C_Alkene S_RingA δ 6.98, 8.04 ppm (d, J=8.8 Hz) N_RingA->S_RingA C_RingA Carbonyl deshields H-2',6' Methoxy shields H-3',5' S_RingA->C_RingA

Fig 2. Logical causality between structural features, NMR shifts, and physical phenomena.

Trustworthiness: The Self-Validating System

A robust analytical protocol must contain internal checks to validate the integrity of the data. When reviewing this spectrum, apply the following self-validating rules:

  • Mass Balance (Integration Lock): The molecular formula is C₁₆H₁₄O₂. The sum of all integrated proton signals must exactly equal 14. Set the sharp, unambiguous methoxy singlet at 3.87 ppm to an exact integral of 3.00 . All other integrations must fall into whole numbers (1H, 2H, 3H) with <5% error.

  • Geometric Verification (The Karplus Equation): The identical 15.6 Hz coupling constant shared between the signals at 7.54 ppm and 7.80 ppm mathematically locks the two protons into a trans (E) configuration[4]. If a cis (Z) isomer were present as an impurity (often caused by UV-induced photoisomerization), a secondary set of doublets with ³J ≈ 10–12 Hz would appear.

  • Symmetry Verification: The presence of two distinct doublets with identical ³J coupling constants (8.8 Hz) validates the para-substituted Ring A. If the coupling constants of the 8.04 ppm and 6.98 ppm doublets do not match perfectly, the sample is either impure or structurally misassigned.

References

  • National Center for Biotechnology Information (NCBI). "this compound | C16H14O2 | CID 641818 - PubChem". PubChem Database. URL:[Link]

  • CORE / SciSpace. "A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins". Open Access Repository. URL:[Link]

  • Universitas Airlangga (UNAIR) Repository. "Synthesis of Some Chalcone Derivatives, In Vitro and In Silico Toxicity Evaluation". Rasayan Journal of Chemistry. URL: [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yields in 4'-Methoxychalcone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHAL-4ME-OPT
Subject: Troubleshooting Low Yields & Oiling in Claisen-Schmidt Condensation

Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Diagnostic Workflow

The Problem: Users synthesizing 4'-methoxychalcone often report yields below 60% (theoretical) and persistent "oiling out" of the product.

The Root Cause: Unlike unsubstituted chalcones, this compound is derived from 4-methoxyacetophenone . The methoxy group is a strong Electron Donating Group (EDG).

  • Thermodynamic Hurdle: The EDG increases electron density on the aromatic ring, destabilizing the forming enolate anion. This makes the

    
    -protons less acidic (
    
    
    
    ) compared to standard acetophenone (
    
    
    ), significantly slowing the rate-determining step (deprotonation).
  • Phase Separation: The product has a relatively low melting point and high lipophilicity, leading to "oiling out" (liquid-liquid phase separation) rather than crystallization in aqueous-alcoholic media.

Diagnostic Logic Tree

Use this workflow to identify the specific failure point in your synthesis.

DiagnosticTree Figure 1: Diagnostic Logic for Low Yield/Oiling Issues Start Start Diagnosis YieldCheck Is Yield < 60%? Start->YieldCheck PhysicalState Is Product an Oil/Gum? YieldCheck->PhysicalState Yes TLCCheck TLC Analysis (vs. Starting Material) PhysicalState->TLCCheck Yes (Oiling) SM_Remains Start Material Remains TLCCheck->SM_Remains Incomplete Conversion MultiSpot Multiple New Spots TLCCheck->MultiSpot Side Reactions CleanSpot Single Product Spot TLCCheck->CleanSpot Phase Issue Action1 Action: Increase Base Conc. or Switch to Solvent-Free SM_Remains->Action1 Action2 Action: Lower Temp (Cannizzaro Prevention) MultiSpot->Action2 Action3 Action: Ice-Water Trituration & Seed Crystal CleanSpot->Action3

Critical Process Parameters (CPP)

To recover yield, you must shift the equilibrium toward the product and prevent the "oiling" trap.

A. Stoichiometry & Reagent Quality
ParameterStandard ProtocolOptimized Protocol Technical Rationale
Aldehyde Ratio 1.0 equiv1.1 – 1.2 equiv Benzaldehyde is susceptible to air oxidation (forming benzoic acid, which neutralizes the catalyst). Excess ensures complete consumption of the limiting ketone [1].
Base Catalyst 10% NaOH40% NaOH or Solid The 4-methoxy group reduces acidity. Higher basicity is required to force enolate formation [2].
Solvent Ethanol (95%)Solvent-Free (Grinding) CRITICAL: Solvent-free conditions eliminate solvation shells, increasing effective collision frequency and preventing the "dilution effect" on the equilibrium [3].
B. The "Oiling Out" Phenomenon

When the product forms an oil, it traps impurities. These impurities depress the melting point further, creating a cycle where the product never solidifies.

  • The Fix: Do NOT add more solvent.

  • Protocol: Decant the supernatant aqueous layer. Add crushed ice directly to the oil. Scratch the flask wall vigorously with a glass rod. The friction provides nucleation sites for crystallization [4].

Mechanistic Insight

The reaction is a balance between Enolate Formation (difficult due to EDG) and Dehydration (irreversible step).

Mechanism Figure 2: Reaction Pathway Highlighting the Rate-Limiting Step Step1 4-Methoxyacetophenone (Low Acidity due to MeO-) Enolate Enolate Intermediate (Destabilized) Step1->Enolate Slow Deprotonation (Rate Limiting) Base OH- (Base) Base->Enolate Aldol Beta-Hydroxy Ketone Enolate->Aldol Nucleophilic Attack Aldehyde Benzaldehyde Aldehyde->Aldol Product This compound (Precipitate) Aldol->Product -H2O (Dehydration) Irreversible

Validated Experimental Protocols

Method A: The "Green" Solvent-Free Method (Recommended for High Yield)

This method typically yields 90-98% and avoids the solubility issues of ethanol.

  • Prepare: In a porcelain mortar, place 4-methoxyacetophenone (10 mmol, 1.50 g) and Benzaldehyde (10 mmol, 1.06 g) .

  • Catalyze: Add Solid NaOH (10 mmol, 0.40 g) directly to the mixture.

  • React: Grind efficiently with a pestle. The mixture will turn yellow and become a paste within 5–10 minutes. Continue grinding for 20 minutes total.

    • Note: The reaction is exothermic; the heat generated drives the dehydration step.

  • Quench: Add 20 mL of ice-cold water to the paste and triturate (grind/mix) to wash out the catalyst.

  • Isolate: Filter the solid precipitate. Wash with cold water until neutral pH.[1]

  • Purify: Recrystallize from hot Ethanol (95%).

    • Expected Yield: >90%[2][3]

    • Melting Point: 104–106°C [5].

Method B: Conventional Solution Phase (For Scale-Up)

Use this if mechanical grinding is not feasible.

  • Dissolve: In a flask, dissolve 4-methoxyacetophenone (10 mmol) and Benzaldehyde (12 mmol) in Ethanol (15 mL) .

  • Catalyze: Add 40% aqueous NaOH (3 mL) dropwise while stirring vigorously at 0°C (ice bath).

    • Why 0°C? Controls the exotherm to prevent Cannizzaro side-reactions of the aldehyde.

  • React: Allow the mixture to warm to room temperature and stir for 24 hours.

    • Troubleshooting: If the solution turns dark orange/brown, the temperature is too high.

  • Work-up: Pour the mixture into crushed ice (100 g) containing HCl (2 mL) to neutralize excess base.

  • Induce Solidification: If oil forms, scratch the flask or add a seed crystal.[4] Refrigerate overnight.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Product is a sticky oil Impurities or "Supercooling"1. Wash oil with cold water to remove NaOH.2. Add a seed crystal of pure chalcone.3. Triturate with a small amount of cold diethyl ether or hexane.
Low Yield (<40%) Incomplete EnolizationThe methoxy group makes the ketone less acidic. Switch to Method A (Solid NaOH) to maximize base concentration.
Red/Brown Color Polymerization / DegradationReaction temperature too high. Ensure initial addition of base is done at 0–5°C.
Starting Material on TLC Equilibrium LimitationThe reaction is reversible. Add more base (catalyst) or increase the aldehyde concentration to push Le Chatelier's principle.
Two Spots close on TLC Incomplete DehydrationYou have isolated the

-hydroxy ketone intermediate. Reflux the product in acidic ethanol (with a drop of HCl) for 30 mins to force dehydration to the chalcone [6].

References

  • BenchChem Technical Support. (2025).[1][4][5] Synthesis of this compound via Claisen-Schmidt Condensation. Retrieved from .

  • Climent, M. J., et al. (2004). Solid base catalysts for the synthesis of chalcones.
  • Susanti, E., & Mulyani, S. (2022).[2] Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones. Rasayan Journal of Chemistry, 15(4), 2459-2465.[2] Retrieved from .

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones.
  • Komala, I., et al. (2022).[6] Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone. Pharmaceutical and Biomedical Sciences Journal. Retrieved from .

Sources

Technical Support Center: Purification of 4'-Methoxychalcone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Side Products from 4'-Methoxychalcone Crude Mixture Ticket ID: TECH-SUP-MC4-001 Status: Open Assigned Specialist: Senior Application Scientist

Triage Dashboard: What are you seeing?

Before proceeding to the protocols, identify your specific issue using the symptoms below.

SymptomProbable CauseImmediate Action
Product is an oil or sticky gum "Oiling Out" (Supersaturation) or Unreacted BenzaldehydeDo not filter. Re-heat to dissolve and follow Protocol B (Slow Cooling).
Strong Almond/Marzipan Smell Unreacted BenzaldehydePerform Protocol A (Solvent Wash) or Bisulfite extraction.
Melting Point < 98°C Eutectic impurity depression (likely starting ketone)Recrystallize using Protocol B .
Yield > 100% Wet product (Solvent/Water inclusion) or Salt contaminationDry in vacuum desiccator; check for inorganic salts (wash with water).
Red/Orange Coloration Michael Addition oligomers or Cannizzaro byproductsRecrystallize with Activated Charcoal treatment.

Technical Deep Dive: The Chemistry of Contamination

To effectively purify this compound (CAS: 959-23-9), you must understand what you are removing. The synthesis involves a Claisen-Schmidt condensation between 4-Methoxyacetophenone and Benzaldehyde .[1][2][3]

The Impurity Profile
  • Unreacted Benzaldehyde: An oil at room temperature. It prevents the crystal lattice from closing, leading to sticky products.

  • Unreacted 4-Methoxyacetophenone: A solid (MP ~38°C). It co-crystallizes easily if the solvent volume is too low.

  • Michael Adducts: If the reaction runs too long, the enolate can attack the product, forming oligomers.

  • Cannizzaro Products: High base concentration can force Benzaldehyde to disproportionate into Benzoic Acid and Benzyl Alcohol.

Critical Distinction: Ensure you are synthesizing This compound (Methoxy on the ketone ring, MP ~101-103°C) and not 4-Methoxychalcone (Methoxy on the aldehyde ring, MP ~73-75°C). The purification logic below assumes the former.

Workflow Visualization

Diagram 1: Purification Decision Matrix

This logic flow helps you decide which protocol to apply based on the state of your crude mixture.

PurificationLogic cluster_chem Advanced Chemical Rescue Start Crude Mixture Analysis StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Dry Solid Oily Oily / Sticky Gum StateCheck->Oily Wet/Gummy SmellCheck Strong Almond Smell? Solid->SmellCheck OilRescue Protocol C: Oiling Out Rescue Oily->OilRescue Bisulfite Bisulfite Extraction (Remove Aldehyde) Oily->Bisulfite Persistent Aldehyde Recryst Protocol B: Recrystallization (95% EtOH) SmellCheck->Recryst No Smell Wash Protocol A: Cold Solvent Wash SmellCheck->Wash Yes Wash->Recryst After Washing OilRescue->Recryst Once Solidified

Caption: Decision matrix for selecting the appropriate purification pathway based on crude product characteristics.

Standard Operating Procedures (SOPs)

Protocol A: The "Cold Wash" (Removing Surface Benzaldehyde)

Use this if your solid product smells strongly of almonds.

Theory: Benzaldehyde is highly soluble in cold ethanol, while this compound is sparingly soluble.

  • Place the crude solid in a Büchner funnel.

  • Chill 95% Ethanol to 0°C (ice bath).

  • Apply vacuum.

  • Pour a small volume (1-2 mL per gram of solid) of ice-cold ethanol over the crystals.

  • Stop immediately. Do not over-wash, or you will dissolve the product.

  • Dry and check melting point.

Protocol B: Recrystallization (The Gold Standard)

Use this for general purification of solids.

Solvent System: 95% Ethanol (Primary). Target MP: 101-103°C [1].

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add a minimum amount of hot ethanol (boiling).

    • Swirl constantly. If solid remains, add hot solvent in 0.5 mL increments.

    • Note: If the solution is dark orange/red, add a spatula tip of Activated Charcoal, boil for 1 min, and filter hot (gravity filtration).

  • Crystallization:

    • Remove from heat.[4][5] Let the flask cool to room temperature undisturbed .

    • Critical: Do not plunge into ice immediately; this traps impurities.

  • Completion:

    • Once room temp is reached, place in an ice bath (0-4°C) for 20 minutes to maximize yield.

  • Filtration:

    • Filter via vacuum.[5][6][7] Wash with 1 mL cold ethanol.

Protocol C: "Oiling Out" Rescue

Use this if your product turns into a liquid blob at the bottom of the flask during recrystallization.

Cause: The solution is too concentrated, or the temperature dropped too fast, causing the product to separate as a supercooled liquid rather than a crystal.

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Dilute: Add an extra 10-15% volume of ethanol.

  • Seeding:

    • Cool very slowly.[8]

    • When the temperature hits ~60°C, add a "seed crystal" of pure this compound (if available) or scratch the inner glass wall with a glass rod. The micro-scratches provide nucleation sites.

  • Cloud Point Method (Alternative):

    • Dissolve in hot ethanol.

    • Add hot water dropwise until the solution turns slightly cloudy (turbid).

    • Add one drop of ethanol to clear it.

    • Cool slowly.[4][5][7][8]

Frequently Asked Questions (FAQs)

Q: I cannot get rid of the benzaldehyde smell even after recrystallization. What now? A: Recrystallization relies on solubility differences.[4][5] If the contamination is high, these differences aren't enough. You need a chemical separation.[5]

  • The Fix: Dissolve your crude product in Diethyl Ether or Dichloromethane.[5] Wash this organic layer with a saturated solution of Sodium Bisulfite (NaHSO₃) in a separatory funnel.[5] Bisulfite reacts with the aldehyde to form a water-soluble adduct [2].[5] Discard the aqueous layer, dry the organic layer (MgSO₄), evaporate, and then recrystallize.

Q: My melting point is sharp, but it's 74°C, not 102°C. A: You likely synthesized the wrong isomer.

  • Diagnosis: Check your starting materials.[4] Did you use Acetophenone + 4-Methoxybenzaldehyde? That yields 4-methoxychalcone (MP ~73-75°C) [3].[9]

  • Requirement: For This compound , you must use 4-Methoxyacetophenone + Benzaldehyde.[1][2][3]

Q: Can I use Column Chromatography instead? A: Yes, but it is resource-intensive.

  • Stationary Phase: Silica Gel (60-120 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (Start at 9:1, move to 4:1).

  • Rf Values: Chalcones usually run around Rf 0.3-0.5 in 4:1 Hex:EtOAc.[6] Benzaldehyde runs much higher (near solvent front).

Synthesis Pathway & Impurity Origin[1][8]

Understanding where the side products come from helps in prevention.

ReactionPathway Ketone 4-Methoxyacetophenone Enolate Enolate Ion Ketone->Enolate NaOH Aldehyde Benzaldehyde Side2 Cannizzaro Products (Benzoic Acid) Aldehyde->Side2 Excess Base Aldol Beta-Hydroxy Ketone Enolate->Aldol + Benzaldehyde Product This compound (Target) Aldol->Product - H2O (Heat) Side1 Michael Adducts (Oligomers) Product->Side1 + Enolate (Over-reaction)

Caption: Mechanistic pathway showing the origin of the target chalcone and common side products.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.). 4-Methoxychalcone (Isomer Comparison). National Library of Medicine. Retrieved March 3, 2026, from [Link]

Sources

Technical Support Center: Mitigating 4'-Methoxychalcone Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Chalcones, particularly 4'-methoxychalcone (4'-MC) and its derivatives, are highly potent scaffolds in oncology and drug discovery. However, their broad-spectrum reactivity often leads to unintended cytotoxicity in non-target (healthy) cells. This guide provides field-proven troubleshooting strategies, structural insights, and self-validating protocols to help you improve the Selectivity Index (SI) of your chalcone-based therapeutics.

Section 1: Structure-Activity Relationship (SAR) & Selectivity

Q: My unmodified this compound compound is showing high baseline cytotoxicity in healthy fibroblast cell lines (e.g., 3T3, MRC-5). How can I structurally modify it to improve target selectivity?

A: Unmodified 4'-MC often exhibits poor selectivity because its α,β-unsaturated ketone moiety acts as a non-specific Michael acceptor, reacting with thiols in both cancerous and healthy cells[1]. To overcome this, you must optimize the Structure-Activity Relationship (SAR) by modifying the A-ring or B-ring.

Causality dictates that adding electron-donating or sterically hindering groups can modulate the electrophilicity of the chalcone. For example, O-methylation or the introduction of a furoyl radical at the 2'-position of the A-ring significantly shifts the cytotoxicity profile. A 2'-furoyloxy-4-methoxychalcone (FMC) derivative has been shown to increase cytotoxicity against leukemia cells by 200-fold while remaining largely non-toxic to healthy peripheral blood mononuclear cells (PBMCs)[2]. Similarly, replacing propyl groups with specific O-methylated derivatives drastically improves the Selectivity Index (SI) up to 18.2 against healthy MRC-5 cells[3].

Quantitative Data: Comparative Cytotoxicity of 4'-MC Derivatives
CompoundTarget Cell Line (Cancer)Non-Target Cell Line (Healthy)IC₅₀ Cancer (µM)IC₅₀ Healthy (µM)Selectivity Index (SI)
This compound (Base) A549 (Lung)3T3 (Fibroblast)85.4064.34< 1.0 (Poor)[4]
O-methylated derivative 3 HepG2 (Liver)MRC-5 (Fibroblast)3.03 - 5.92> 50.00~ 18.2 (High)[3]
2'-furoyloxy-4-MC (FMC) U-937 (Leukemia)PBMC (Mononuclear)0.20> 10.00> 50.0 (Excellent)[2]

Section 2: Mechanistic Pathway Modulation

Q: We are using 4'-MC in combination with cisplatin. Why does it induce severe oxidative stress in our A549 lung cancer models, but not in our healthy HEK293 control cells?

A: This differential response is driven by the Nrf2/ARE (Antioxidant Response Element) signaling pathway. In highly resistant cancer cells like A549, Nrf2 is constitutively overexpressed to clear reactive oxygen species (ROS). 4'-MC acts via the PI3K/Akt pathway to suppress Nrf2 transcriptional activity in these cancer cells, preventing the clearance of ROS and exacerbating cisplatin-induced cytotoxicity[5].

Conversely, in normal cells like HEK293, 4'-MC actually activates Nrf2, upregulating downstream detoxifying enzymes (like NQO1) and providing a protective antioxidant defense[5]. Understanding this dual mechanism allows you to leverage 4'-MC as a targeted chemosensitizer rather than a broad-spectrum toxin.

Nrf2_Pathway cluster_Cancer Target Cells (e.g., A549) cluster_Normal Non-Target Cells (e.g., HEK293) Chalcone This compound (4-MC) PI3K_C PI3K/Akt Pathway Chalcone->PI3K_C Inhibits Nrf2_N Nrf2/ARE Activity Activated Chalcone->Nrf2_N Stimulates Nrf2_C Nrf2/ARE Activity Suppressed PI3K_C->Nrf2_C ROS_C ROS Accumulation & Apoptosis Nrf2_C->ROS_C Sensitizes to Chemotherapy ROS_N Antioxidant Defense Cell Survival Nrf2_N->ROS_N Protects

Differential modulation of the Nrf2/ARE signaling pathway by this compound.

Section 3: Formulation & Targeted Delivery Systems

Q: Even with SAR optimization, our in vivo models show systemic off-target toxicity. What formulation strategies can restrict 4'-MC delivery specifically to the tumor microenvironment?

A: Free 4'-MC suffers from poor aqueous solubility and non-specific biodistribution. To protect non-target cells, you must isolate the active compound from systemic circulation using nanocarriers. Encapsulating chalcone derivatives in Zinc Oxide Nanoparticles (ZnONPs) or PLA-functionalized liposomes has been shown to drastically reduce off-target cytotoxicity while enhancing tumor uptake via the Enhanced Permeability and Retention (EPR) effect[6][7][8].

Self-Validating Protocol: PLA-Functionalized Liposomal Encapsulation of 4'-MC

This protocol utilizes a thin-film hydration method followed by extrusion to ensure uniform nanoparticle size, which is critical for avoiding macrophage clearance and protecting healthy tissues[8].

Step 1: Lipid Film Preparation

  • Dissolve phospholipids (e.g., DPPC), cholesterol, and 4'-MC in a 2:1 chloroform/methanol mixture.

  • Causality: Cholesterol is required to modulate membrane fluidity, preventing premature drug leakage into healthy tissues.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a dry, thin lipid film forms.

Step 2: Hydration

  • Hydrate the lipid film with sterile Phosphate Buffered Saline (PBS, pH 7.4) at 50°C (above the phase transition temperature of the lipids) for 1 hour under vigorous stirring.

Step 3: Membrane Extrusion

  • Pass the resulting multilamellar vesicles through a mini-extruder utilizing 100 nm polycarbonate membranes for at least 11 cycles.

  • Validation Check: Measure via Dynamic Light Scattering (DLS). Polydispersity Index (PDI) must be < 0.2 to ensure uniform biodistribution.

Step 4: Purification

  • Dialyze the liposomal suspension against PBS for 24 hours (MWCO 10 kDa) to remove any unencapsulated, free 4'-MC that could cause off-target toxicity.

Step 5: Encapsulation Efficiency (EE%) Validation

  • Lyse a sample of the liposomes with Triton X-100 and quantify the 4'-MC concentration via HPLC. EE% should exceed 75% for viable in vivo use.

Delivery_Workflow Step1 1. Lipid Film Preparation Step2 2. Hydration with 4'-MC Step1->Step2 Step3 3. Membrane Extrusion Step2->Step3 Step4 4. Dialysis & Purification Step3->Step4 Step5 5. Cytotoxicity Validation Step4->Step5

Step-by-step workflow for the liposomal encapsulation of this compound.

Section 4: In Vitro Validation of Non-Target Cytotoxicity

Q: How do I properly validate that my new 4'-MC derivative or formulation is safe for non-target cells in vitro?

A: You must perform a highly controlled MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. A common pitfall is solvent-induced cytotoxicity, which skews results and falsely indicates that the compound is toxic to healthy cells[4].

Self-Validating Protocol: MTT Assay for Non-Target Cells
  • Cell Seeding: Seed non-target cells (e.g., MRC-5 human lung fibroblasts) into a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24h at 37°C (5% CO₂)[4][9].

  • Compound Treatment: Prepare serial dilutions of the 4'-MC derivative.

    • Critical Control: The final concentration of the solvent (DMSO) must not exceed 0.5% . Higher concentrations will cause solvent-induced cell death, invalidating the safety profile[4].

  • Validation Controls: Include a negative control (0.5% DMSO in media) and a positive control (20 µM Doxorubicin, which should reduce viability by ~90% after 72h)[9].

  • Incubation & Readout: Incubate for 72h. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Remove media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm using a microplate reader[4].

  • Data Synthesis: Calculate the Selectivity Index (SI) by dividing the IC₅₀ of the non-target cells by the IC₅₀ of the target cancer cells. An SI > 10 is generally required to proceed to in vivo models.

References

1.5 - NIH.gov 2.1 - Benchchem 3.4 - Benchchem 4.9 - MDPI 5.3 - NIH.gov 6.6 - NIH.gov 7.2 - Digital CSIC 8.7 - ResearchGate 9.8 - NIH.gov

Sources

solvent selection for 4'-Methoxychalcone recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection & Recrystallization Protocol for 4'-Methoxychalcone Ticket ID: CHAL-REC-004 Status: Resolved Support Tier: Senior Application Scientist

Core Directive: Solvent Selection Logic

The purification of this compound (trans-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one) relies on exploiting the steep solubility differential between the chalcone and its impurities (unreacted aldehydes/ketones, Michael adducts) across a temperature gradient.

The "Golden" Solvent: Ethanol (95%)

For 90% of applications, 95% Ethanol is the superior solvent system.

  • Mechanistic Basis: this compound exhibits a classic "solubility switch." It is sparingly soluble in cold ethanol but highly soluble at the boiling point (78°C). This maximizes recovery (yield) while rejecting non-polar side products into the mother liquor.

  • Thermodynamic Safety: The boiling point of ethanol (78°C) is sufficiently below the melting point of pure this compound (~101–103°C) [1, 4]. This buffer zone prevents "oiling out" (Liquid-Liquid Phase Separation), a common failure mode where the compound melts before it dissolves.

Alternative Solvent Systems[1]
Solvent SystemSuitabilityMechanism & Use Case
Ethanol (95%) High Primary Choice. Excellent solubility differential. Safe temperature margin.
Methanol MediumHigher solubility power. Use only if ethanol yield is low, but risk of holding impurities in solution is higher.
Ethanol/Water High (Rescue)Anti-solvent method. Used when the compound refuses to crash out. Water increases polarity, forcing the hydrophobic chalcone out of solution.
Ethyl Acetate LowToo non-polar. Often solubilizes impurities and product equally, leading to poor separation.
Dichloromethane N/ADo not use. Product is too soluble even at cold temperatures; no crystallization will occur [3].

Experimental Protocol: The Self-Validating Workflow

This protocol includes "Checkpoints" to validate success at each stage.

Materials
  • Crude this compound[1][2][3]

  • Solvent: Ethanol (95%)[1]

  • Equipment: Hot plate, Erlenmeyer flask, gravity funnel, fluted filter paper.[1]

Step-by-Step Methodology

Step 1: Saturation (The 4 mL Rule)

  • Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask.

  • Add 4 mL of 95% Ethanol [1].

  • Add a boiling chip and heat to a gentle reflux.

  • Checkpoint: If solid remains after boiling, add hot ethanol in 0.5 mL increments. Stop immediately when the solution is clear.

    • Warning: Do not exceed 10 mL/g. Excess solvent exponentially decreases yield.

Step 2: Hot Filtration (Impurity Removal)

  • If the solution contains black specks (insoluble polymers) or is dark orange/brown, add a spatula tip of activated charcoal.

  • Filter the boiling solution through a pre-warmed funnel with fluted paper.

  • Checkpoint: The filtrate should be clear yellow. If cloudy, reheat to clarify.[1]

Step 3: Controlled Nucleation

  • Remove from heat.[4] Cover flask with a watch glass.

  • Critical: Allow to cool to room temperature undisturbed on a wood/cork surface (insulator).

  • Mechanism: Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling allows the lattice to reject impurities.[5]

Step 4: Maximizing Yield

  • Once room temperature is reached and crystals are visible, place the flask in an ice-water bath (0°C) for 20 minutes.

  • Checkpoint: The volume of crystals should not increase further.

Step 5: Isolation

  • Filter via vacuum using a Büchner funnel.[1]

  • The Wash: Wash crystals with 2 mL of ice-cold ethanol.

    • Note: Warm ethanol will dissolve your product.[1][4]

  • Dry in a desiccator or vacuum oven.[1]

Visualizations

Workflow Diagram

The following diagram illustrates the critical decision points in the recrystallization process.

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in Hot Ethanol (4 mL/g) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol AddSolvent Add 0.5 mL Hot Ethanol CheckSol->AddSolvent No (Solid remains) Filter Hot Filtration (Remove insolubles) CheckSol->Filter Yes AddSolvent->CheckSol Cooling Slow Cooling (RT -> 0°C) Filter->Cooling Oiling Oiling Out? Cooling->Oiling Remedy Reheat & Add Seed Crystal OR Add 5% Water Oiling->Remedy Yes (Liquid drops) Isolate Vacuum Filtration Oiling->Isolate No (Crystals form) Remedy->Cooling Wash Wash with Ice-Cold Ethanol Isolate->Wash Final Pure Crystals (MP: 101-103°C) Wash->Final

Figure 1: Decision-based workflow for the purification of this compound, highlighting the loop for handling solubility issues.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky liquid at the bottom) instead of crystallizing. Why?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It happens when the solute separates as a liquid because its saturation limit is reached at a temperature above its melting point. Root Cause:

  • Impurities: Impurities depress the melting point of your chalcone (MP depression), potentially dropping it below the boiling point of ethanol.

  • Concentration: The solution is too concentrated. The Fix:

  • Immediate: Reheat the mixture to dissolve the oil. Add a small amount (1-2 mL) of additional ethanol.

  • Seeding: As it cools, add a single "seed" crystal of pure this compound to provide a nucleation site.

  • Trituration: If it oils out upon cooling, scratch the glass side of the flask vigorously with a glass rod to induce nucleation [1].

Q2: My yield is very low (<40%). Where did I lose the product?

Diagnosis: The product is likely still dissolved in the mother liquor. Root Cause:

  • Excess Solvent: You followed a "fill until dissolved" approach rather than the "4 mL/g" guideline.

  • Warm Washing: You washed the crystals with room-temperature ethanol, redissolving the product. The Fix:

  • Recover: Evaporate the mother liquor down to half its volume and cool again to collect a "second crop" of crystals [1].

  • Protocol Adjustment: Next time, measure solvent volume strictly.

Q3: The crystals are yellow/orange, but literature says they should be pale yellow/white.

Diagnosis: Contamination with unreacted benzaldehyde (oxidizes to yellow/brown) or resinous polymerization byproducts. The Fix:

  • Charcoal: Use activated charcoal during the hot filtration step.[1][4]

  • Recrystallize Again: A single pass often yields 95% purity. A second recrystallization is standard for analytical grade (>99%) requirements.

Q4: Can I use water to force the crystals out?

Answer: Yes, but with caution. Protocol: Dissolve the solid in the minimum amount of hot ethanol. Then, add hot water dropwise until the solution turns permanently cloudy (turbid). Add one drop of hot ethanol to clear it, then let it cool. This creates a mixed-solvent system that forces the hydrophobic chalcone out of solution more aggressively [1].

Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Oil Oiling Out Problem->Oil LowYield Low Yield Problem->LowYield Color Colored Impurity Problem->Color Sol_Oil 1. Reheat 2. Add more Ethanol 3. Seed Crystal Oil->Sol_Oil Sol_Yield 1. Evaporate Mother Liquor 2. Collect 2nd Crop LowYield->Sol_Yield Sol_Color 1. Activated Charcoal 2. Hot Filtration Color->Sol_Color

Figure 2: Rapid diagnostic tree for common recrystallization failures.

References

  • SciTePress. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. Science and Technology Publications. Available at: [Link]

  • Thermo Scientific Chemicals. (n.d.). This compound, 97%.[6][7][8] Fisher Scientific.[6] Available at: [Link]

Sources

degradation of 4'-Methoxychalcone under UV light exposure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Photostability of 4'-Methoxychalcone

Current Status: Operational Support Tier: Level 3 (Senior Application Science) Ticket Topic: Degradation and Isomerization under UV Irradiation

Introduction: The "Degradation" Misconception

Welcome to the technical support hub for this compound. If you are observing unexpected purity drops, shifting melting points, or "ghost peaks" in your chromatograms following UV exposure, you are likely not witnessing chemical destruction, but rather photochemical transformation .

This compound contains an


-unsaturated ketone linking two aromatic rings. This structure functions as a chromophore, making the molecule highly reactive to UV photons (specifically 300–365 nm). This guide dissects the mechanism and provides protocols to stabilize your data.

Module 1: Photochemical Mechanics (The "Why")

Q1: My sample purity dropped from 99% to 60% after leaving it on the bench. Is my compound destroyed?

Diagnosis: Likely Photoisomerization , not destruction. Technical Explanation: The thermodynamic ground state of this compound is the (E)-isomer (trans). Upon UV absorption, the alkene double bond undergoes excitation, allowing rotation. It relaxes into the (Z)-isomer (cis).

  • The Consequence: The (Z)-isomer is a distinct chemical entity with different physical properties (solubility, melting point, retention time). Standard purity assays (HPLC) will detect this as an "impurity," but the molecular mass remains identical.

Q2: I see a precipitate forming in my solution under UV light. What is this?

Diagnosis: [2+2] Photocycloaddition (Dimerization). Technical Explanation: If the concentration is high (>0.1 M) or the sample is in a solid crystalline state, UV light can drive two chalcone molecules to fuse.[1]

  • Mechanism: The

    
    -double bonds of two adjacent molecules align. UV light catalyzes the formation of a cyclobutane ring, creating truxinic or truxillic acid derivatives  (dimers).
    
  • Irreversibility: Unlike isomerization, dimerization is often chemically irreversible without high-energy intervention.

Visualizing the Pathway

The following diagram illustrates the competing pathways of Isomerization (Solution) vs. Dimerization (Solid/High Conc).

ChalconeDegradation Trans Trans-(E)-Chalcone (Stable Ground State) Excited Excited Singlet State (S1) Trans->Excited UV Absorption (hν) Cis Cis-(Z)-Chalcone (Twisted/Unstable) Excited->Cis Relaxation (Isomerization) Dimer Cyclobutane Dimer (Truxinic/Truxillic Type) Excited->Dimer [2+2] Cycloaddition (High Conc/Solid State) Cis->Trans Thermal Reversion (Δ / Dark)

Figure 1: Photochemical pathways of this compound. Isomerization dominates in dilute solution; dimerization dominates in the solid state.

Module 2: Analytical Troubleshooting (The "How")

Q3: How do I distinguish the (Z)-isomer from a degradation byproduct in HPLC?

Protocol: Analyze Retention Time (


) and UV Spectrum.

1. Retention Time Shift (Reverse Phase C18):

  • Theory: The (E)-isomer is planar, allowing strong hydrophobic interaction with the C18 stationary phase. The (Z)-isomer is sterically twisted (non-planar), reducing its effective hydrophobic surface area.

  • Observation: The (Z)-isomer (impurity) will elute earlier than the (E)-isomer (parent).

2. UV-Vis Spectrum Shift (Hypsochromic):

  • Theory: The (E)-isomer has full conjugation across both aromatic rings. The (Z)-isomer's twist breaks this conjugation.

  • Observation: The

    
     of the "impurity" peak will be blue-shifted (lower wavelength) compared to the main peak.
    
Parameter(E)-Isomer (Trans)(Z)-Isomer (Cis)
Geometry PlanarTwisted (Non-planar)
HPLC Elution (RP) Late (Main Peak)Early (Ghost Peak)
UV

~340–350 nm~290–310 nm (Blue Shift)
Stability HighLow (Reverts in dark)
Q4: My "impurity" peak disappears after leaving the sample in the dark. Why?

Diagnosis: Thermal Reversion. Explanation: The (Z)-isomer is thermodynamically unstable. In the absence of photon pressure (darkness), it will slowly relax back to the lower-energy (E)-isomer.

  • Action: This confirms the peak is an isomer, not a chemical decomposition product.

Module 3: Experimental Control Protocols

Protocol A: Preventing Degradation During Synthesis/Storage
  • Lighting: All handling must occur under Amber Light ( >500 nm cutoff) or in a dark room. Standard fluorescent lab lights emit enough UV to drive 5–10% isomerization within 1 hour.

  • Glassware: Use amberized glassware (low-actinic glass). If unavailable, wrap flasks in aluminum foil immediately.

  • Solvents: Avoid storing in chlorinated solvents (e.g., Chloroform) under light, as radical formation can accelerate irreversible oxidative cleavage.

Protocol B: Controlled Re-equilibration (Fixing the Sample)

If you suspect your sample contains (Z)-isomer, you can force it back to the (E)-state before analysis.

  • Dissolve: Create a solution in Ethanol or Methanol.

  • Heat: Reflux gently in the dark for 30–60 minutes. Thermal energy overcomes the rotation barrier, settling the population back to the thermodynamic minimum (E-isomer).

  • Analyze: Inject immediately into HPLC.

Protocol C: HPLC Method for Isomer Separation

Use this method to quantify the extent of UV damage.

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile

  • Gradient:

    • 0-15 min: 40% B

      
       80% B
      
  • Detection: DAD/PDA at 310 nm (Isosbestic point approximation) to detect both isomers reasonably well, or 280 nm . Avoid 350 nm as it suppresses the Z-isomer signal.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Unexpected HPLC Peak CheckRT Does peak elute BEFORE main peak? Start->CheckRT CheckUV Is UV max lower (Blue Shifted)? CheckRT->CheckUV Yes Degradant Diagnosis: Chemical Degradation (Oxidation/Dimer) CheckRT->Degradant No (Late elution) DarkTest Does peak shrink after 24h in Dark? CheckUV->DarkTest Yes CheckUV->Degradant No Isomer Diagnosis: Z-Isomer (Photo-instability) DarkTest->Isomer Yes DarkTest->Degradant No (Stable impurity)

Figure 2: Diagnostic workflow for identifying UV-induced anomalies in this compound.

References

  • BenchChem. (2025).[2] HPLC-Based Separation of Cis and Trans Chalcone Isomers. Retrieved from

  • Walczak, B. (1991).[3] Separation of Chalcones Isomers in HPLC Systems. Analytical Sciences. Retrieved from

  • Yamada, S., & Tokugawa, Y. (2009). Cation-pi controlled solid-state photodimerization of 4-azachalcones. Journal of the American Chemical Society.[4] Retrieved from

  • MDPI. (2023).[1] Photodimerization of (E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in the Crystalline Solid State. Retrieved from

  • Open Medicinal Chemistry Journal. (2022). HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone. Retrieved from

Sources

Validation & Comparative

4'-Methoxychalcone vs 4'-hydroxychalcone antioxidant activity comparison

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural nuances of the chalcone scaffold is critical for predicting its pharmacological behavior. A fundamental structural modification in drug design is the interchange between a methoxy (-OCH3) and a hydroxyl (-OH) group at the 4'-position of the chalcone backbone.

This guide provides an in-depth, objective comparative analysis of 4'-methoxychalcone and 4'-hydroxychalcone , focusing on their antioxidant mechanisms, structure-activity relationships (SAR), and the self-validating experimental protocols required to accurately quantify their performance.

Mechanistic Causality: Structure-Activity Relationship (SAR)

The antioxidant capacity of chalcones is fundamentally governed by their ability to neutralize reactive oxygen species (ROS) through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) 1[1].

  • 4'-Hydroxychalcone: The presence of a free phenolic hydroxyl group at the para position allows it to act as a potent hydrogen donor 2[2]. Upon neutralizing a free radical, it forms a stable phenoxy radical. The extended α,β-unsaturated carbonyl system provides resonance stabilization, delocalizing the unpaired electron across the conjugated backbone and preventing pro-oxidant chain reactions [[1]](1].

  • This compound: The methylation of the 4'-hydroxyl group eliminates the hydrogen-donating capability, drastically reducing its direct radical scavenging activity [[1]](1]. However, this compound compensates by exhibiting indirect antioxidant effects in cellular environments, modulating intracellular signaling pathways or inhibiting ROS-generating enzymes 3[3].

G A Chalcone Scaffold B 4'-Hydroxychalcone A->B -OH Substitution C This compound A->C -OCH3 Substitution D Hydrogen Atom Transfer (HAT) B->D Direct Scavenging F No Direct HAT Capability C->F Blocked OH Group E Stable Phenoxy Radical D->E Resonance Stabilization G Cellular Pathway Modulation F->G Indirect Antioxidant Role

Mechanistic divergence of 4'-hydroxy and 4'-methoxy chalcones in antioxidant activity.

Quantitative Data Comparison

Experimental data consistently demonstrates the superiority of hydroxylated chalcones in cell-free direct radical scavenging assays 4[4]. The table below summarizes the comparative performance metrics.

Parameter4'-HydroxychalconeThis compoundAscorbic Acid (Standard)
DPPH Scavenging (IC50) 17.09 - 24.83 µg/mL> 100 µM (Inactive)~ 2.17 - 5.0 µg/mL
Primary Mechanism Direct Radical Scavenging (HAT)Indirect (Cellular signaling)Direct Radical Scavenging
LogP (Lipophilicity) ~ 3.2~ 3.8-

Note: this compound's higher LogP (3.8) enhances its membrane permeability, which can be advantageous for intracellular target engagement despite its poor direct scavenging ability 1[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mandatory internal controls to rule out false positives (e.g., solvent interference or baseline drift).

Protocol A: DPPH Free Radical Scavenging Assay (Cell-Free)

Causality & Logic: The DPPH assay evaluates direct HAT capabilities. Because 4'-hydroxychalcone possesses a labile phenolic hydrogen, it rapidly reduces the purple DPPH• radical to the yellow DPPH-H. This compound, lacking this proton, serves as a negative structural control, validating that the antioxidant activity stems specifically from the 4'-OH group rather than the conjugated backbone alone.

Step-by-Step Methodology:

  • Reagent Calibration: Prepare 0.1 mM DPPH in anhydrous ethanol. Validation Check: The initial absorbance at 517 nm must strictly fall between 0.80 and 1.00. Values outside this range indicate radical degradation or solvent contamination.

  • Sample Preparation: Dissolve chalcones in DMSO to create stock solutions, then dilute in ethanol to yield working concentrations (10–100 µg/mL). Critical Control: Final DMSO concentration must not exceed 1% v/v, as higher concentrations can quench radicals and produce false positives.

  • Internal Controls Setup:

    • Positive Control: Ascorbic acid (validates reagent sensitivity).

    • Negative Control: 100 µL Ethanol + 100 µL DPPH (establishes the 0% inhibition baseline).

    • Colorimetric Blank: 100 µL Sample + 100 µL Ethanol (subtracts background absorbance from the chalcone's intrinsic color, crucial since chalcones absorb heavily in the UV-Vis spectrum).

  • Execution: Mix 100 µL of the sample/control with 100 µL of the DPPH solution in a 96-well plate. Incubate for 30 minutes in the dark (prevents photo-degradation of DPPH).

  • Data Synthesis: Measure absorbance at 517 nm. Calculate % Inhibition = [(A_control - (A_sample - A_blank)) / A_control] × 100. Calculate IC50 using non-linear regression. A valid assay must show an Ascorbic Acid IC50 within standard literature ranges (~2.17 µg/mL) [[5]](5].

Protocol B: Intracellular ROS Scavenging (DCFDA Assay)

Causality & Logic: To assess whether this compound compensates for its lack of direct HAT activity through cellular mechanisms, a cell-based assay is required. DCFDA is a non-fluorescent, cell-permeable probe. Intracellular esterases cleave the diacetate groups, trapping the probe (DCFH) inside the cell. ROS oxidation converts it to highly fluorescent DCF.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well black plate at 1×10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat with chalcones (1-50 µM) for 12 hours. This duration allows sufficient time for the transcriptional activation of endogenous antioxidant enzymes.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes in the dark.

  • Stress Induction & Validation Controls:

    • Baseline Control: No H2O2 (establishes endogenous ROS levels).

    • Maximum Stress Control: 500 µM H2O2 + Vehicle (establishes 100% ROS production).

  • Measurement: Remove the probe, wash, and expose cells to 500 µM H2O2 for 1 hour. Read fluorescence (Excitation: 485 nm, Emission: 535 nm). A valid run requires the Maximum Stress Control to exhibit at least a 3-fold fluorescence increase over the Baseline Control.

Workflow Start Compound Selection (4'-OH vs 4'-OCH3) DPPH DPPH Assay (Direct HAT) Start->DPPH Cell DCFDA Assay (Cellular ROS) Start->Cell Control1 Positive Control (Ascorbic Acid) DPPH->Control1 Read1 Absorbance @ 517nm DPPH->Read1 Control2 Baseline Control (No H2O2) Cell->Control2 Read2 Fluorescence @ 535nm Cell->Read2 Data IC50 & ROS Inhibition Comparison Read1->Data Read2->Data

Parallel experimental workflow for evaluating direct and cell-mediated antioxidant activity.

Conclusion and Strategic Application

For researchers developing direct radical scavengers (e.g., for topical formulations or stabilizing agents), 4'-hydroxychalcone is the superior candidate due to its potent hydrogen-donating phenoxy mechanism. Conversely, This compound , while inactive in direct chemical assays, offers higher lipophilicity and potential for intracellular pathway modulation, making it a viable scaffold for systemic drugs targeting oxidative stress-related signaling pathways.

References

1.[1] A Comparative Analysis of this compound and Its Hydroxylated Derivatives in Drug Discovery - BenchChem. 1 2.[5] Synthesis, Characterization, Antioxidant Activity and Conformational Study of 4-Hydroxychalcone - ResearchGate.5 3.[2] Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC. 2 4.[4] Analgesic, Antioxidant and Anti-inflammatory Related Activities of 21-hydroxy-2,41-dimethoxychalcone and 4-hydroxychalcone in Mice - Science Alert. 4 5.[3] Evaluation of synthesized methoxy chalcones for therapeutic potential through in vitro and in silico methods - DergiPark.3

Sources

A Comparative Guide to the Cytotoxicity of 4'-Methoxychalcone and Cisplatin

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a detailed comparative analysis of the cytotoxic properties of 4'-Methoxychalcone, a naturally derived chalcone, and cisplatin, a cornerstone of conventional chemotherapy. By examining their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation, this document aims to equip researchers with the critical insights needed to advance cancer therapy.

Introduction: Two Distinct Approaches to Combating Cancer

Cisplatin , or cis-diamminedichloroplatinum(II), has been a frontline chemotherapeutic agent for decades, employed in the treatment of a wide array of solid tumors.[1][2] Its potent anticancer activity stems from its ability to form covalent adducts with DNA, thereby inducing DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][3][4] However, its clinical utility is often hampered by significant side effects, including nephrotoxicity and neurotoxicity, and the development of drug resistance.[1][5]

This compound , a member of the chalcone family of compounds, represents a class of naturally occurring precursors to flavonoids.[6] Chalcones have garnered considerable interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and potent cytotoxic effects against various cancer cell types.[7][8] Notably, this compound has been shown to not only possess intrinsic anticancer properties but also to act as a chemosensitizer, enhancing the efficacy of existing drugs like cisplatin.[7][9]

Comparative Cytotoxicity: A Quantitative Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required to inhibit the growth of 50% of a population of cancer cells. The following table summarizes the reported IC50 values for this compound and cisplatin across various cancer cell lines. It is important to note that IC50 values can exhibit significant variability between studies due to differences in experimental conditions such as cell seeding density and incubation time.[10][11]

Cell LineCancer TypeThis compound IC50 (µM)Cisplatin IC50 (µM)Reference
A549Lung CancerNot explicitly stated as a standalone agent; used in combination studies9 - 10.91[7][12][13]
HEK293Human Embryonic KidneyDid not show obvious cytotoxicity at 0.2, 2, and 10 µM19.4[14]
OV-90Ovarian Cancer-16.75 (72h)
SKOV-3Ovarian Cancer-19.18 (72h)
HepG2Liver Cancer-~4.44 - 25.03 (48-72h)[10][15]
T47DBreast Cancer72.44 µg/mL-[16]
WiDrColon Cancer>100 µg/mL-[16]

Note: IC50 values for some chalcone derivatives are reported in µg/mL. Conversion to µM requires the molecular weight of the specific compound.

The available data suggests that while cisplatin demonstrates broad-spectrum cytotoxicity, its potency varies significantly across different cancer cell types. Direct comparative IC50 values for this compound as a standalone cytotoxic agent are less extensively documented in the literature. However, its role as a chemosensitizer is a key area of investigation. For instance, in A549 lung cancer cells, this compound has been shown to enhance cisplatin-induced cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism.[7][9]

Mechanisms of Action: A Tale of Two Pathways

The cytotoxic effects of this compound and cisplatin are mediated through distinct, yet in some aspects, convergent molecular pathways.

Cisplatin: The DNA Damaging Agent

Cisplatin's primary mechanism of action involves its entry into the cell, where it becomes aquated and highly reactive.[3] It then forms covalent crosslinks with DNA, primarily at the N7 position of guanine bases, leading to the formation of intrastrand and interstrand adducts.[1][3][4] These DNA adducts distort the DNA helix, interfering with DNA replication and transcription.[17] This damage triggers a cellular response that includes cell cycle arrest, typically at the G1, S, or G2-M phases, and ultimately leads to the induction of apoptosis.[1]

Beyond direct DNA damage, cisplatin's cytotoxicity is also attributed to the generation of reactive oxygen species (ROS), which induces oxidative stress and mitochondrial dysfunction, further promoting apoptosis.[3][4][18] The apoptotic cascade initiated by cisplatin can proceed through both p53-dependent and p53-independent pathways.[15][19]

This compound: A Multi-faceted Approach

The anticancer activity of chalcones, including this compound, is more varied. Chalcones have been reported to induce apoptosis through multiple mechanisms. A related compound, 4,4'-dimethoxychalcone, has been shown to induce apoptosis by triggering endoplasmic reticulum (ER) stress and disrupting autophagy. Chalcones can also induce the loss of mitochondrial membrane potential and increase the production of ROS.

A crucial aspect of this compound's activity is its ability to inhibit the Nrf2/ARE signaling pathway.[7][9] In many cancer cells, the Nrf2 pathway is constitutively active, providing a defense mechanism against oxidative stress induced by chemotherapeutic agents.[7] By suppressing this protective pathway, this compound exacerbates the cisplatin-induced generation of ROS and enhances its cytotoxic effects.[7][9]

cluster_Cisplatin Cisplatin Mechanism cluster_4MC This compound Mechanism Cisplatin Cisplatin DNA_Adducts DNA Adducts (Intra/Interstrand Crosslinks) Cisplatin->DNA_Adducts ROS_Cis ROS Generation Cisplatin->ROS_Cis DNA_Damage DNA Damage Response DNA_Adducts->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G1/S/G2-M) DNA_Damage->Cell_Cycle_Arrest Apoptosis_Cis Apoptosis DNA_Damage->Apoptosis_Cis Cell_Cycle_Arrest->Apoptosis_Cis Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Cis->Mitochondrial_Dysfunction Sensitization Sensitization to Cisplatin-induced ROS ROS_Cis->Sensitization Mitochondrial_Dysfunction->Apoptosis_Cis MC This compound Nrf2_Inhibition Inhibition of Nrf2/ARE Pathway MC->Nrf2_Inhibition ER_Stress ER Stress MC->ER_Stress Autophagy_Disruption Autophagy Disruption MC->Autophagy_Disruption ROS_MC Increased ROS Nrf2_Inhibition->ROS_MC Nrf2_Inhibition->Sensitization Apoptosis_MC Apoptosis ROS_MC->Apoptosis_MC ER_Stress->Apoptosis_MC Autophagy_Disruption->Apoptosis_MC

Figure 1: Simplified signaling pathways illustrating the primary mechanisms of action for cisplatin and this compound leading to apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To quantitatively compare the cytotoxic effects of this compound and cisplatin, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable method.[20][21] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[20][22]

Principle

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[20][21] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells of interest during their exponential growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of complete culture medium.[23]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[24]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and cisplatin in culture medium. It is crucial to have a vehicle control (e.g., DMSO) and a negative control (untreated cells).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20][25]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[20][23]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[23][25]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[25]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 620 nm if necessary) using a microplate reader.[23]

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Sources

validating 4'-Methoxychalcone purity using melting point analysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating 4'-Methoxychalcone Purity: A Comparative Guide to Melting Point Analysis vs. Orthogonal Techniques

Introduction this compound (C₁₆H₁₄O₂) is a bioactive open-chain flavonoid renowned for its ability to regulate adipocyte differentiation through PPARγ activation and modulate adipokines involved in insulin sensitivity . In pharmaceutical development and synthetic organic chemistry, ensuring the absolute purity of this compound is a non-negotiable prerequisite. Impurities—such as unreacted starting materials (e.g., 4-methoxyacetophenone or benzaldehyde) or solvent residues—can introduce significant artifacts in biological assays and downstream syntheses.

This guide objectively compares melting point (MP) analysis against high-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (qNMR) for validating this compound purity. We detail the causality behind thermodynamic melting behaviors and provide self-validating protocols for rigorous quality control.

The Biological Imperative of Purity To understand why rigorous purity validation is required, we must look at the compound's mechanism of action. This compound acts as a targeted ligand. Any structural impurity can competitively inhibit or off-target this pathway, invalidating experimental results.

Pathway Ligand This compound (Pure Compound) Receptor PPARγ Activation Ligand->Receptor Binds Gene Upregulation of Adipogenic Genes (aP2, FAS, Adiponectin, GluT4) Receptor->Gene Transcription Outcome Adipocyte Differentiation & Insulin Sensitivity Gene->Outcome

Caption: this compound signaling pathway promoting adipocyte differentiation via PPARγ activation.

The Causality of Melting Point in Purity Analysis Melting point analysis is a fundamental thermodynamic technique. The temperature at which a substance transitions from a solid to a liquid state under atmospheric pressure is highly specific . For pure this compound, the crystal lattice is uniform, requiring a specific, narrow energy input to disrupt intermolecular forces. The reported melting point for pure this compound typically ranges between 101 °C and 111 °C, depending on the crystalline polymorph and the specific analytical standard .

Freezing Point Depression: When impurities are present, they disrupt the uniform crystal lattice of the chalcone. This thermodynamic disruption reduces the energy required to melt the solid, leading to a depressed (lower) melting point and a broadened melting range (ΔT > 2 °C). Therefore, a sharp melting point (ΔT ≤ 1–2 °C) is a highly reliable, self-validating indicator of high purity.

Comparative Analysis: MP vs. HPLC vs. qNMR While MP analysis is an excellent first-line indicator, comprehensive drug development requires orthogonal validation. The table below summarizes how MP compares to HPLC and qNMR.

ParameterMelting Point AnalysisHPLC (UV-Vis)qNMR
Primary Principle Thermodynamic lattice disruptionChromatographic separation & UV absorptionMagnetic resonance & proton integration
Purity Indicator Sharpness of melting range (ΔT ≤ 2 °C)Relative peak area percentageAbsolute quantitation vs. internal standard
Strengths Rapid, low cost, non-destructive, confirms physical stateHigh sensitivity for trace organic impurities, quantifiableAbsolute purity, structural confirmation, no standards needed for analyte
Limitations Cannot identify specific impurities, misses isomorphic impuritiesRequires method development, UV-inactive impurities missedHigh cost, requires specialized equipment and deuterated solvents
Role in Workflow First-line rapid screening & post-crystallization checkRoutine batch release & trace analysisAbsolute reference standard certification

Workflow for Purity Validation A robust quality control pipeline does not rely on a single method. Instead, it utilizes a tiered approach, starting with recrystallization and MP analysis, followed by orthogonal techniques.

PurityWorkflow Crude Crude this compound Recryst Recrystallization (Ethanol) Crude->Recryst MP Melting Point Analysis (101-111 °C Target) Recryst->MP Decision Is MP Sharp (ΔT ≤ 2 °C)? MP->Decision Impure Impure: Broad/Depressed MP Return to Recrystallization Decision->Impure No Pure Pure: Proceed to Orthogonal Validation (HPLC/qNMR) Decision->Pure Yes Impure->Recryst

Caption: Workflow for validating this compound purity using melting point and orthogonal methods.

Experimental Protocols

Protocol 1: Purification via Ethanol Recrystallization Causality: Ethanol is selected because this compound exhibits high solubility at ethanol's boiling point (78 °C) but poor solubility at 0 °C . This differential solubility allows the chalcone to crystallize out while impurities remain dissolved in the mother liquor.

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a minimal volume (approx. 4-5 mL) of near-boiling 95% ethanol.

  • Heating: Swirl gently on a hot plate until the solid completely dissolves. If undissolved solid remains, add hot ethanol dropwise until clear.

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature. Self-validation step: Slow cooling ensures the formation of a pure, ordered crystal lattice, excluding impurities.

  • Precipitation: Once at room temperature, place the flask in an ice bath (0-4 °C) for 15 minutes to maximize yield.

  • Filtration: Collect the pale yellow crystals via vacuum filtration using a Büchner funnel. Wash with 2 mL of ice-cold ethanol to remove surface impurities.

  • Drying: Dry the crystals under a vacuum desiccator for 24 hours to remove residual solvent, which would otherwise artificially depress the melting point.

Protocol 2: Self-Validating Melting Point Determination Causality: A controlled heating rate is critical. Heating too fast causes a thermal lag between the heating block and the sample, artificially broadening the recorded melting range.

  • Sample Preparation: Pulverize a small amount (1-2 mg) of the dried, recrystallized this compound into a fine powder using a glass stirring rod. Causality: Fine powders ensure optimal heat transfer.

  • Capillary Loading: Tap the open end of a glass melting point capillary into the powder. Drop the capillary through a 1-meter hollow glass tube onto a hard surface 3-4 times to pack the powder tightly at the bottom (target height: 2-3 mm).

  • Initial Ramp: Insert the capillary into the melting point apparatus. Rapidly heat the block to 90 °C (approx. 10 °C below the expected lower limit of 101 °C).

  • Measurement Ramp: Reduce the heating rate to exactly 1 °C/minute.

  • Observation: Record the

    
     (the temperature at which the first drop of liquid appears) and 
    
    
    
    (the temperature at which the entire mass becomes a clear liquid).
  • Validation Criteria: A pure sample of this compound will exhibit a

    
     between 101 °C and 111 °C with a 
    
    
    
    (
    
    
    ) of ≤ 2 °C. If
    
    
    > 2 °C, repeat Protocol 1.

Protocol 3: Orthogonal Validation via qNMR (Brief Overview) For absolute purity quantification, ¹H qNMR is employed using an external standard like dimethyl terephthalate (DMT) .

  • Preparation: Dissolve 10 mg of this compound and a known mass of DMT in DMSO-d6.

  • Acquisition: Run a ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 * T1) to ensure complete relaxation of all protons.

  • Integration: Integrate the distinct chalcone alkene protons (e.g., δ 7.03 ppm) against the DMT aromatic protons (δ 8.08 ppm).

  • Calculation: Purity is calculated based on the ratio of integrals, molecular weights, and sample masses, reliably confirming purities >98%.

Conclusion While advanced chromatographic and spectroscopic techniques like HPLC and qNMR provide detailed quantitative data, melting point analysis remains the most elegant, rapid, and cost-effective method for initial purity validation of this compound. By understanding the thermodynamic causality of freezing point depression and strictly controlling recrystallization and heating parameters, researchers can establish a self-validating quality control loop that ensures the integrity of downstream biological and chemical applications.

References

  • Buchi. "Melting Point Matters: The Key to Purity, Identification, and Quality Control". Buchi. [Link]

  • PubChem. "this compound | C16H14O2 | CID 641818". National Institutes of Health (NIH). [Link]

  • Thermo Fisher Scientific. "this compound, 97%". Fisher Scientific.[Link]

  • MDPI. "Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone". MDPI.[Link]

Chalcone Derivatives in Anti-Senescence: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of chalcone derivatives (1,3-diphenyl-2-propen-1-one) for anti-senescence applications. Unlike broad-spectrum polyphenols, chalcones possess a unique


-unsaturated ketone "warhead" that functions as a Michael acceptor, allowing covalent modification of cysteine residues on key signaling proteins (e.g., Keap1, IKK

).

This analysis categorizes derivatives into Senomorphics (SASP suppressors) and Senolytics (apoptosis inducers), comparing three natural standards—Butein , Isoliquiritigenin (ISL) , and Xanthohumol (XN) —against emerging Synthetic Halogenated Chalcones .

Part 1: Mechanistic Foundation & Structure-Activity Relationship (SAR)

The pharmacological potency of chalcones in aging biology rests on two structural pillars:

  • The Michael Acceptor (Enone Linker): Essential for activating the Nrf2 pathway. It reacts with cysteine thiols on Keap1, preventing Nrf2 ubiquitination and triggering antioxidant response elements (ARE).

  • A-Ring/B-Ring Substitution:

    • Hydroxyl groups (-OH): Enhance radical scavenging (antioxidant) but reduce membrane permeability.

    • Prenylation (e.g., Xanthohumol):[1][2] Increases lipophilicity and membrane interaction, facilitating AMPK activation.

    • Halogenation (Synthetic): Increases metabolic stability and cytotoxicity toward senescent cells (senolysis).

Signaling Pathway Visualization

The following diagram illustrates how chalcones bifurcate their activity: suppressing the inflammatory SASP (via NF-


B) while restoring redox homeostasis (via Nrf2).

Chalcone_Mechanism Chalcone Chalcone Scaffold (Michael Acceptor) Keap1 Keap1 (Cys Sensor) Chalcone->Keap1 Alkylates Cys151 IKK IKK Complex Chalcone->IKK Inhibits ROS ROS / Oxidative Stress Senescence Cellular Senescence (Growth Arrest) ROS->Senescence Induces Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases ARE ARE Genes (HO-1, NQO1) Nrf2->ARE Upregulates ARE->ROS Neutralizes NFkB NF-κB (p65/p50) IKK->NFkB Activates SASP SASP Factors (IL-6, IL-8, MMPs) NFkB->SASP Transcribes Senescence->SASP Secretes

Caption: Dual-action mechanism of chalcones. Yellow pathways indicate therapeutic intervention points: Nrf2 activation (green axis) and NF-κB inhibition (red axis).

Part 2: Comparative Analysis of Derivatives

Butein (The SASP Suppressor)
  • Source: Rhus verniciflua (Lacquer tree).

  • Mechanism: Potent inhibition of I

    
    B
    
    
    
    phosphorylation. Butein acts primarily as a Senomorphic . It does not necessarily kill senescent cells but "mutes" them by blocking the NF-
    
    
    B signaling loop that drives the secretion of IL-6 and IL-8.
  • Key Finding: Studies in human fibroblasts show Butein suppresses SASP factors by >50% at non-cytotoxic concentrations (1-5

    
    M).
    
Isoliquiritigenin (ISL) (The Redox Regulator)
  • Source: Glycyrrhiza glabra (Licorice).

  • Mechanism: ISL is a highly specific Nrf2 Activator . Unlike Butein, its primary utility is preventative. It facilitates the nuclear translocation of Nrf2, upregulating Heme Oxygenase-1 (HO-1).

  • Key Finding: ISL prevents mitochondrial dysfunction in replicative senescence models, maintaining ATP production and reducing endogenous ROS.

Xanthohumol (XN) (The Metabolic Modulator)[1]
  • Source: Humulus lupulus (Hops).[1][2][3]

  • Mechanism: Unique prenyl group facilitates AMPK activation . XN modulates cellular metabolism, mimicking caloric restriction. It has shown potential in retinal pigment epithelium (RPE) senescence models.

  • Key Finding: XN exhibits a narrow therapeutic window; at high concentrations (>10

    
    M), it shifts from cytoprotective to cytotoxic (pro-apoptotic), potentially acting as a senolytic.
    
Synthetic: 4-Bromo-4'-methoxychalcone (The Senolytic Candidate)[4][5][6]
  • Source: Synthetic modification.

  • Mechanism: Senolysis .[4][5][6][7][8] The introduction of a bromine atom and a methoxy group enhances lipophilicity and targets Bcl-2 family proteins.

  • Key Finding: In human aortic endothelial cells (HAEC), this derivative demonstrated selective cytotoxicity toward senescent cells (IC50 ~5

    
    M) compared to young cells (IC50 >20 
    
    
    
    M), outperforming Fisetin in selectivity indices.

Part 3: Data Comparison

The following table synthesizes experimental data trends from comparative literature.

FeatureButein Isoliquiritigenin (ISL) Xanthohumol (XN) 4-Bromo-4'-methoxy (Synthetic)
Primary Class SenomorphicPreventative / AntioxidantMetabolic ModulatorSenolytic
Primary Target IKK / NF-

B
Keap1 / Nrf2AMPK / MitochondriaBcl-2 / Tubulin
SASP Inhibition High (+++)Moderate (++)Moderate (++)Low (+)
ROS Scavenging HighVery HighModerateLow
Senolytic Selectivity LowLowLow-ModerateHigh
Bioavailability Low (Rapid metabolism)ModerateLow (Lipophilic)High (Optimized)
Effective Conc. 1 - 5

M
5 - 10

M
0.5 - 2

M
2 - 10

M

Part 4: Experimental Protocols

To validate these findings in your own laboratory, follow these standardized workflows.

Workflow Visualization

Experimental_Workflow Start Cell Culture (HDFs or HUVECs) Induction Induce Senescence (Doxorubicin 200nM or Replicative >50 PDL) Start->Induction Validation Confirm Senescence (SA-β-Gal + p16/p21 WB) Induction->Validation Treatment Chalcone Treatment (24h - 48h) Validation->Treatment Assay_Branch Assay Type Treatment->Assay_Branch Senolytic Senolytic Assay (Cell Viability/ATP) Assay_Branch->Senolytic Kill Check Senomorphic Senomorphic Assay (SASP ELISA/qPCR) Assay_Branch->Senomorphic Suppress Check

Caption: Standardized screening workflow for distinguishing senolytic vs. senomorphic activity.

Protocol 1: SA- -Galactosidase Staining (Validation)

Critical Step: Senescent cells are identified by increased lysosomal mass and activity of


-galactosidase at pH 6.0 .
  • Fixation: Wash cells with PBS. Fix with 2% formaldehyde/0.2% glutaraldehyde for 5 mins.

  • Wash: Rinse 2x with PBS.

  • Staining: Incubate overnight at 37°C (no CO2) in staining solution:

    • 1 mg/mL X-gal

    • 40 mM Citric acid/Sodium phosphate buffer (pH 6.0)

    • 5 mM Potassium ferrocyanide

    • 5 mM Potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

  • Analysis: Count blue-stained cells under brightfield microscopy. >60% positive indicates established senescence.

Protocol 2: SASP Profiling (Senomorphic Efficacy)

Objective: Measure suppression of IL-6 secretion (major SASP factor) by Butein or ISL.

  • Induction: Induce senescence (e.g., Doxorubicin) and wait 7-10 days for phenotype establishment.

  • Treatment: Treat senescent cells with Chalcone derivative (0.1, 1, 5

    
    M) for 24 hours. Control:  Vehicle (DMSO <0.1%).
    
  • Collection: Collect Conditioned Media (CM). Centrifuge to remove debris.

  • Quantification: Use Human IL-6 ELISA Kit. Normalize IL-6 concentration to total cell protein (BCA assay) to account for any cell death.

References

  • Anti-senescence effects of 4-methoxychalcone and 4-bromo-4'-methoxychalcone on human endothelial cells. Source: Drug Discoveries & Therapeutics (2024).[2][5] Link:[Link]

  • Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications. Source: Frontiers in Pharmacology (2024). Link:[Link]

  • Xanthohumol Protects Morphology and Function in a Mouse Model of Retinal Degeneration. Source: Investigative Ophthalmology & Visual Science (2018).[3] Link:[Link]

  • Targeting Senescence: A Review of Senolytics and Senomorphics in Anti-Aging Interventions. Source: PubMed Central (2025). Link:[Link]

  • Butein, isoliquiritigenin, and scopoletin attenuate neurodegeneration via antioxidant enzymes and SIRT1/ADAM10 signaling pathway. Source: PubMed Central (2020). Link:[Link]

Sources

A Comparative Guide to the Anti-inflammatory Potency of 4'-Methoxychalcone and Quercetin

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunomodulatory drug discovery, both chalcones and flavonoids have emerged as privileged scaffolds, demonstrating significant anti-inflammatory properties. This guide provides an in-depth, objective comparison of the anti-inflammatory potency of 4'-Methoxychalcone, a prominent chalcone derivative, and Quercetin, a widely studied flavonoid. By synthesizing experimental data, we aim to offer a clear perspective on their mechanisms of action, comparative efficacy, and the experimental workflows used to elucidate their anti-inflammatory effects.

Introduction to the Inflammatory Cascade and the Role of Small Molecule Inhibitors

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling pathways, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles. These pathways, upon activation by inflammatory stimuli like lipopolysaccharide (LPS), trigger the expression of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β).

Small molecule inhibitors that can modulate these inflammatory pathways hold immense therapeutic potential. This compound and Quercetin represent two such classes of naturally-derived compounds that have demonstrated significant anti-inflammatory activity.

Mechanistic Deep Dive: How this compound and Quercetin Quell Inflammation

Both this compound and Quercetin exert their anti-inflammatory effects by targeting key nodes in the inflammatory signaling network. While their overarching mechanisms are similar, subtle differences in their molecular interactions may influence their potency and specificity.

The NF-κB Signaling Pathway: A Common Target

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

  • This compound and its derivatives have been shown to inhibit NF-κB activation. They can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation[1]. This ultimately leads to a downstream reduction in the expression of NF-κB-dependent genes, including iNOS and COX-2.

  • Quercetin is also a well-documented inhibitor of the NF-κB pathway[2][3]. It can suppress the phosphorylation and degradation of IκBα, thus blocking NF-κB's nuclear translocation and subsequent transcriptional activity[2]. This inhibitory action of quercetin on the NF-κB system leads to a decrease in the production of pro-inflammatory cytokines like TNF-α[2].

cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes transcription Methoxychalcone This compound Methoxychalcone->IKK inhibits Quercetin Quercetin Quercetin->IKK inhibits

Figure 1: Inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK family of kinases, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation.

  • This compound derivatives have been observed to modulate MAPK signaling pathways, although the specific effects can be context-dependent[4]. Some derivatives have been shown to inhibit the phosphorylation of ERK, JNK, and p38, thereby contributing to their anti-inflammatory effects.

  • Quercetin has been demonstrated to inhibit the phosphorylation of all three major MAPKs (ERK, JNK, and p38) in various cell types[5][6][7][8]. This inhibition of MAPK signaling contributes to its broad-spectrum anti-inflammatory activity by suppressing the downstream activation of transcription factors and the production of inflammatory mediators.

Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Stimuli->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Methoxychalcone This compound Methoxychalcone->Upstream_Kinases inhibits Quercetin Quercetin Quercetin->Upstream_Kinases inhibits

Figure 2: Modulation of the MAPK signaling pathway.

Quantitative Comparison of Anti-inflammatory Potency

A direct comparison of the anti-inflammatory potency of this compound and Quercetin is challenging due to the limited availability of studies that have evaluated both compounds under identical experimental conditions. The following tables summarize available IC50 values for Quercetin and data for this compound and its closely related derivatives to provide a comparative perspective.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineInflammatory StimulusIC50 (µM)Reference
Quercetin RAW 264.7LPS~25-50[9]
2'-hydroxy-4'-methoxychalcone derivative (4',6'-DMC) RAW 264.7LPS (1 µg/mL)Significant reduction at 20 µM[10]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineCell LineInflammatory StimulusIC50 (µM) / % InhibitionReference
Quercetin TNF-αHuman PBMCs-Significant inhibition at 5-50 µM[2]
Quercetin TNF-αMouse BMDMsLPSDownregulated in a dose-dependent manner (6.25–50 μM)[9]
2'-hydroxy-4'-methoxychalcone derivative (4',6'-DMC) IL-6RAW 264.7LPS (1 µg/mL)~83.12% inhibition at 20 µM[10]
2'-hydroxy-4'-methoxychalcone derivative (4',6'-DMC) IL-1βRAW 264.7LPS (1 µg/mL)~68.52% inhibition at 20 µM[10]
2'-hydroxy-4'-methoxychalcone derivative (4',6'-DMC) TNF-αRAW 264.7LPS (1 µg/mL)~91.64% inhibition at 20 µM[10]

Table 3: Inhibition of Prostaglandin E2 (PGE2) Production and COX-2 Expression

CompoundTargetCell LineInflammatory StimulusIC50 (µM) / % InhibitionReference
Quercetin PGE2RAW 264.7LPS~25[11]
Quercetin COX-2 ExpressionRAW 264.7LPS~65[11]
2'-hydroxy-4'-methoxychalcone PGE2Rat Peritoneal MacrophagesTPA3[8]
2'-hydroxy-4'-methoxychalcone COX-2 Protein ExpressionRat Peritoneal MacrophagesTPAInhibition parallel to PGE2 inhibition[8]

Note: Direct comparison is limited by variations in experimental models and stimuli.

Experimental Protocols for Assessing Anti-inflammatory Activity

Reproducibility and standardization are paramount in drug discovery research. The following are detailed, step-by-step methodologies for key in vitro assays used to evaluate the anti-inflammatory effects of compounds like this compound and Quercetin.

General Cell Culture and Treatment

The murine macrophage cell line, RAW 264.7, is a commonly used model for in vitro inflammation studies.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine ELISAs, and 6-well for Western blotting) and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound, Quercetin, or vehicle control for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding an inflammatory stimulus, such as lipopolysaccharide (LPS; typically 1 µg/mL), and incubate for the desired time period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

  • Reagent Preparation:

    • Griess Reagent A (Sulfanilamide Solution): 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B (NED Solution): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

    • Nitrite Standard: Prepare a stock solution of sodium nitrite (e.g., 100 µM) and create a standard curve by serial dilution in the cell culture medium.

  • Sample Collection: After the treatment period, collect 50-100 µL of the cell culture supernatant from each well.

  • Assay Procedure:

    • Add 50 µL of each standard and sample to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to all wells and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to all wells and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Start Start Collect_Supernatant Collect Cell Culture Supernatant Start->Collect_Supernatant Add_Griess_A Add Griess Reagent A (Sulfanilamide) Collect_Supernatant->Add_Griess_A Incubate_A Incubate 5-10 min (Room Temp, Dark) Add_Griess_A->Incubate_A Add_Griess_B Add Griess Reagent B (NED) Incubate_A->Add_Griess_B Incubate_B Incubate 5-10 min (Room Temp, Dark) Add_Griess_B->Incubate_B Measure_Absorbance Measure Absorbance at 540 nm Incubate_B->Measure_Absorbance End End Measure_Absorbance->End

Figure 3: Experimental workflow for the Griess Assay.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific cytokines in cell culture supernatants.

  • Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C[12].

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature[12].

  • Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature[12].

  • Enzyme Conjugate: Wash the plate and add an enzyme-linked streptavidin (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature[13].

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops[12][13].

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentration from the standard curve.

Western Blotting for Inflammatory Protein Expression

Western blotting allows for the detection and semi-quantification of specific proteins, such as iNOS and COX-2, in cell lysates.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane[11].

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature[11].

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-iNOS, anti-COX-2, or anti-β-actin as a loading control) overnight at 4°C[14].

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[15].

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

Both this compound and Quercetin demonstrate significant anti-inflammatory potential by targeting the core NF-κB and MAPK signaling pathways. Quercetin is a well-characterized flavonoid with a broad spectrum of anti-inflammatory activities, supported by a wealth of experimental data. While direct quantitative comparisons are limited, the available evidence suggests that this compound and its derivatives are also potent inhibitors of inflammatory mediators.

The data on 2'-hydroxy-4'-methoxychalcone, with an IC50 of 3 µM for PGE2 inhibition, suggests that chalcones can exhibit high potency. However, further head-to-head comparative studies are essential to definitively establish the relative potency of this compound and Quercetin.

Future research should focus on:

  • Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the anti-inflammatory effects of this compound and Quercetin under standardized conditions.

  • Structure-Activity Relationship (SAR) Studies: Further exploration of chalcone derivatives to optimize their anti-inflammatory potency and selectivity.

  • In Vivo Efficacy: Evaluating the therapeutic potential of these compounds in animal models of inflammatory diseases.

This guide provides a foundational framework for researchers to understand and compare the anti-inflammatory properties of this compound and Quercetin. The detailed protocols and mechanistic insights are intended to facilitate further research and development of novel anti-inflammatory therapeutics.

References

  • Benchchem. (2025). Application Note: Griess Assay for Quantifying Nitric Oxide Production in Response to Olprinone. Benchchem.
  • Cho, H., Jung, W. K., Park, C. H., Kim, G. Y., Choi, Y. H., & Kim, B. W. (2014). Quercetin induces apoptosis by inhibiting MAPKs and TRPM7 channels in AGS cells. International Journal of Molecular Medicine, 33(6), 1657-1663.
  • Comalada, M., Camuesco, D., Sierra, S., Ballester, I., Xaus, J., Gálvez, J., & Zarzuelo, A. (2005). In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway. European Journal of Immunology, 35(2), 584-592.
  • Nair, M. P., Mahajan, S., Reynolds, J. L., Aalinkeel, R., Nair, H., Schwartz, S. A., & Kandaswami, C. (2006). The flavonoid quercetin inhibits proinflammatory cytokine (tumor necrosis factor alpha) gene expression in normal peripheral blood mononuclear cells via modulation of the NF-κβ system. Clinical and Vaccine Immunology, 13(3), 319-328.
  • Kim, H., Kim, G. Y., Kim, J. H., Jeong, H. G., Lee, H. E., & Kim, N. D. (2026).
  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). ScienCell Research Laboratories. Retrieved from [Link]

  • García-Mediavilla, V., Crespo, I., Collado, P. S., Esteller, A., Sánchez-Campos, S., Tuñón, M. J., & González-Gallego, J. (2012). Quercetin Attenuates TNF-Induced Inflammation in Hepatic Cells by Inhibiting the NF-κB Pathway. Nutrition and Cancer, 64(4), 548-558.
  • Jeong, Y. J., Choi, Y., Kwon, H. M., & Kang, S. W. (2014). Quercetin induces apoptosis by inhibiting MAPKs and TRPM7 channels in AGS cells. International journal of molecular medicine, 33(6), 1657-1663.
  • Ruiz, P. A., Braune, A., Hölzlwimmer, G., Quintanilla-Fend, L., & Haller, D. (2007). Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells. The Journal of nutrition, 137(5), 1208-1215.
  • Ko, H. C., Wang, Y. H., Liou, K. T., Chen, C. M., Chen, C. H., & Wang, J. P. (2001). Inhibition of prostalglandin E2 production by 2'-hydoxychalcone derivatives and the mechanism of action. Biochemical pharmacology, 62(6), 739-746.
  • Bowdish Lab. (2011). CYTOKINE ELISA. Bowdish Lab. Retrieved from [Link]

  • Silva, T., Rodini, C. D. O., Bussadori, S. K., de Brito Sousa, K., & Fernandes, K. P. S. (2019). Protocol Griess Test. protocols.io.
  • Bio-protocol. (n.d.). Nitric Oxide Griess Assay. Bio-protocol. Retrieved from [Link]

  • Nair, M. P., Mahajan, S., Reynolds, J. L., Aalinkeel, R., Nair, H., Schwartz, S. A., & Kandaswami, C. (2006). The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System. Semantic Scholar.
  • National Cancer Institute. (2020). Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants.
  • Gulati, N., Gange, C., & Darzynkiewicz, Z. (2005). Quercetin inhibits the akt pathway, leading to suppression of survival and induction of apoptosis in cancer cells. Cancer Research, 65(9_Supplement), 4053-4053.
  • Benchchem. (2025).
  • khubaib, m. (2018). Cell Culture and estimation of cytokines by ELISA. protocols.io.
  • Jo, A. R., Kim, S. A., & Lee, W. M. (2019). Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice. Journal of the Korean Society for Applied Biological Chemistry, 62(1), 79-87.
  • Kim, H. J., & Kim, D. H. (2021). Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san. Journal of Korean Medicine, 42(4), 1-11.
  • An, J., Zhang, X., Li, B., Zhang, Y., & Wu, P. (2017). Antioxidant and anti-inflammatory activities of quercetin and its derivatives. Journal of Functional Foods, 38, 594-603.
  • Batra, V., & Dhar, K. L. (2010). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. International immunopharmacology, 10(9), 999-1011.
  • Benchchem. (2025).
  • Salehi, B., Machin, L., Monzote, L., Sharifi-Rad, J., Ezzat, S. M., Salem, M. A., ... & Martins, N. (2020). Quercetin: A Molecule of Great Biochemical and Clinical Value and Its Beneficial Effect on Diabetes and Cancer. Biomolecules, 10(9), 1264.
  • Schnekenburger, M., Grandjenette, C., Ghelfi, J., Karius, T., Gagna, G., Gaigneaux, A., ... & Diederich, M. (2011). The aromatic ketone 4′-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition. Biochemical pharmacology, 82(6), 620-631.
  • Sule, R., Rivera, G., & Gomes, A. V. (2022). Detailed Western Blotting (Immunoblotting) Protocol. protocols.io.
  • Chen, Y. C., Shen, S. C., Lee, W. R., Hou, W. C., & Lin, H. Y. (2025). Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties - A Review.
  • Kim, M. J., Kim, S. Y., & Lee, S. H. (2020). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants, 9(7), 863.
  • Ulusoy, H. G., & Sanlier, N. (2023). Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review. Molecules, 28(22), 7654.
  • Benchchem. (n.d.). The Modulatory Role of Chalcones on MAPK Signaling Pathways: A Technical Guide for Researchers. Benchchem.
  • Inxight Drugs. (n.d.). This compound. Inxight Drugs. Retrieved from [Link]

  • Alvarez-Suarez, J. M., Tulipani, S., Díaz-Sánchez, S., Estevez, Y., Romandini, S., Giampieri, F., ... & Battino, M. (2017). Antioxidant and anti-inflammatory activities of phenolic compounds isolated from Melipona beecheii honey. Food & function, 8(7), 2524-2533.
  • Szliszka, E., Czuba, Z. P., & Krol, W. (2024). Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. International Journal of Molecular Sciences, 25(5), 2996.
  • Kim, D., Kim, H. J., Park, J., & Lee, J. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. International Journal of Molecular Sciences, 25(12), 6508.
  • Kim, J. H., Lee, J. Y., & Kim, Y. J. (2021). Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells. International Journal of Molecular Sciences, 22(16), 8758.
  • ResearchGate. (n.d.). The proposed mechanism of chalcones on the inhibition of NF-κB....
  • Lee, E. J., Kim, J. H., Kim, H. P., & Kang, S. S. (2013). 4,2',5'-trihydroxy-4'-methoxychalcone from Dalbergia odorifera exhibits anti-inflammatory properties by inducing heme oxygenase-1 in murine macrophages. International immunopharmacology, 16(1), 114-121.
  • ResearchGate. (2026). (PDF) Anti-Inflammatory Action of Indonesian Black Garlic (IBG) Ethanol Extracts in LPS-stimulated RAW 264.7 Macrophage Cells.
  • ResearchGate. (2025). (PDF) Detailed Western Blotting (Immunoblotting) Protocol v1.
  • ResearchGate. (n.d.). Physicochemical properties of 4-methoxychalcone derivatives 1a-i.
  • Schnekenburger, M., Grandjenette, C., Ghelfi, J., Karius, T., Gagna, G., Gaigneaux, A., ... & Diederich, M. (2011). The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition. Biochemical pharmacology, 82(6), 620-631.
  • Benchchem. (n.d.).

Sources

Comparative Guide: 4'-Methoxychalcone as an HPLC Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In High-Performance Liquid Chromatography (HPLC) method development for flavonoids and synthetic precursors, the selection of an Internal Standard (IS) or calibration reference is often the bottleneck for robust validation.

4'-Methoxychalcone (4'-MC) emerges as a superior reference standard compared to unsubstituted chalcone or 2'-hydroxychalcone derivatives. Its primary advantage lies in metabolic and chemical stability : it lacks the 2'-hydroxyl group required for spontaneous cyclization into flavanones, a common degradation pathway that compromises other chalcone standards. Furthermore, its methoxy-substitution provides a "retention time sweet spot" on C18 columns—eluting after polar hydroxylated metabolites but before highly lipophilic parent backbones—ensuring baseline resolution without extending run times.

Chemical Context & Stability Mechanics

To understand why 4'-MC is the preferred choice, one must analyze the structural vulnerabilities of its alternatives.

The Cyclization Problem (The "Why")

Many researchers default to 2'-Hydroxychalcone because it is a common biosynthetic intermediate. However, under standard HPLC conditions (especially if mobile phases are slightly acidic or basic), 2'-hydroxychalcones undergo an intramolecular Michael addition to form Flavanones .

  • Result: Your reference standard peak area decreases over time, and a "ghost peak" (the flavanone isomer) appears, invalidating calibration curves.

  • The 4'-MC Solution: this compound replaces the reactive hydroxyl group with a stable methoxy ether. This steric and chemical block prevents cyclization, ensuring the standard remains >99% pure in solution for extended autosampler sequences.

Visualization: Stability & Cyclization Risk

The following diagram illustrates the degradation pathway that 4'-MC avoids.

StabilityPathway cluster_0 Risky Alternative: 2'-Hydroxychalcone cluster_1 Recommended: this compound OH_Chalcone 2'-Hydroxychalcone (Reference Std) Flavanone Flavanone (Degradant/Ghost Peak) OH_Chalcone->Flavanone Spontaneous Cyclization (Michael Addition) OMe_Chalcone This compound (Stable Ether Block) No_Reaction No Cyclization (High Purity Retained) OMe_Chalcone->No_Reaction Chemically Inert at C2' Position

Figure 1: Mechanistic comparison of stability. 2'-Hydroxychalcone is prone to cyclization, whereas this compound remains stable due to the ether linkage blocking the reaction site.

Comparative Performance Analysis

The following data compares this compound against the two most common alternatives: Unsubstituted Chalcone and 2'-Hydroxychalcone.

Experimental Conditions:

  • Column: C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 40-90% B over 15 min.

  • Detection: UV @ 340 nm (Band I absorption).

Table 1: Chromatographic & Physical Properties
FeatureThis compound (Recommended)Chalcone (Unsubstituted)2'-Hydroxychalcone
CAS Number 1552-42-794-41-71214-47-7
Retention Time (Rt) Intermediate (~9.5 min) Late (~12.0 min)Early (~7.2 min)
LogP (Lipophilicity) ~3.8 (Balanced)~3.1~3.3 (Variable*)
UV Max (

)
340 nm (Strong)310 nm315 nm
Solution Stability (24h) High (>99.5%) High (>99%)Poor (<95%)
Resolution Risk Low (Distinct elution)High (Co-elutes with non-polars)High (Co-elutes with metabolites)
Key Insights:
  • Retention Specificity: Unsubstituted chalcone is highly lipophilic and often requires long washout periods. 4'-MC elutes earlier due to the polarity of the methoxy oxygen, but later than polar hydroxylated metabolites, placing it in a "quiet" region of the chromatogram.

  • Spectral Sensitivity: The methoxy auxochrome causes a bathochromic shift (red shift) to ~340 nm, moving the detection away from the noisy UV region (210-254 nm) where solvent impurities interfere.

Experimental Protocol: Calibration & Validation

This protocol is designed to be self-validating , incorporating System Suitability Tests (SST) compliant with ICH Q2(R1) guidelines.

A. Stock Solution Preparation[1]
  • Solvent: Methanol:DMSO (90:10 v/v). Note: The 10% DMSO ensures rapid solubilization of the rigid chalcone backbone, preventing micro-precipitation.

  • Weigh 10.0 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Add 1 mL DMSO and sonicate for 30 seconds (solution should be clear yellow).

  • Dilute to volume with Methanol (Concentration: 1000 µg/mL).

B. HPLC Method Workflow

The following Graphviz diagram outlines the validation logic, ensuring that the standard performs correctly before sample analysis begins.

MethodValidation cluster_SST System Suitability Test (SST) Start Start Validation Prep_Std Prepare 4'-MC Stock (1 mg/mL in MeOH:DMSO) Start->Prep_Std UV_Scan UV Scan (200-400nm) Confirm Max ~340nm Prep_Std->UV_Scan Inject_Std Inject 50 µg/mL Std (n=5) UV_Scan->Inject_Std Check_RSD Check Area RSD < 2.0% Inject_Std->Check_RSD Check_Tailing Check Tailing Factor < 1.5 Check_RSD->Check_Tailing Check_Tailing->Prep_Std Fail (Re-prep) Validation Linearity Curve (5 - 100 µg/mL) Check_Tailing->Validation Pass Sample_Run Run Unknown Samples Validation->Sample_Run

Figure 2: HPLC Method Validation Workflow. The critical path involves passing the SST (RSD and Tailing) before proceeding to linearity curves.

C. Validation Criteria (Acceptance Limits)

To ensure the 4'-MC standard is functioning correctly:

  • Linearity:

    
     over the range of 5–100 µg/mL.
    
  • Precision: Injection repeatability (n=6) should yield RSD < 1.0%.

  • LOD/LOQ: Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).

References

  • International Council for Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 641818, this compound. Retrieved from [Link]

  • Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry. (Contextual validation of chalcone stability issues). Retrieved from [Link]

Sources

Unlocking Chalcone Scaffolds: A Comparative Guide to the Pharmacodynamics of Methoxylated vs. Hydroxylated Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Chalcones (1,3-diphenyl-2-propen-1-ones) represent a highly privileged and versatile scaffold in medicinal chemistry, characterized by an α,β-unsaturated ketone core linking two aromatic rings[1]. As a Senior Application Scientist navigating early-stage drug discovery, I frequently evaluate how subtle functional group modifications dictate target engagement and downstream efficacy.

The dichotomy between hydroxyl (-OH) and methoxy (-OCH3) substitutions on the chalcone A- and B-rings fundamentally alters their physicochemical properties. This single functional pivot shifts their pharmacodynamic profiles from potent antioxidants to aggressive antimitotic agents[2]. This guide deconstructs the structure-activity relationships (SAR) and details the self-validating experimental workflows necessary to objectively compare these two derivative classes.

Mechanistic Divergence: Pharmacodynamics & SAR

Hydroxylated Chalcones: The Radical Scavengers

Hydroxylated chalcones are primarily characterized by their robust antioxidant and anti-inflammatory activities. The underlying mechanism relies heavily on Hydrogen Atom Transfer (HAT)[3]. The presence of free phenolic hydroxyl groups allows for facile conversion into stable phenoxy radicals, effectively neutralizing reactive oxygen species (ROS)[4]. Furthermore, polyhydroxylated chalcones can engage in critical hydrogen-bonding interactions within the ATP-binding pockets of various inflammatory kinases, blocking downstream signaling cascades.

Methoxylated Chalcones: The Antimitotic Disruptors

Conversely, replacing hydroxyl groups with methoxy groups eliminates the HAT capability but significantly increases the molecule's lipophilicity and steric bulk. This structural shift redirects the pharmacodynamic focus toward anticancer mechanisms[5]. Methoxylated chalcones—particularly those with trimethoxy configurations (e.g., 3,4,5-trimethoxy substitutions)—exhibit high affinity for the colchicine-binding site on tubulin, disrupting microtubule polymerization[5]. Additionally, methoxy substitutions at the 3 and 4 positions are known to inhibit ABC efflux transporters like BCRP and P-gp, reversing multidrug resistance in cancer cell lines[5].

The Ortho-Methoxy Effect: Interestingly, when a methoxy group is positioned ortho to a hydroxyl group, it forms an intramolecular hydrogen bond that weakens the adjacent O-H bond. This makes hydrogen abstraction surprisingly easier, synergistically boosting the molecule's antioxidant capacity beyond what a solitary hydroxyl group could achieve[4].

Pharmacodynamics Chalcone Chalcone Scaffold (1,3-diphenyl-2-propen-1-one) Hydroxylated Hydroxylated (-OH) Chalcone->Hydroxylated Methoxylated Methoxylated (-OCH3) Chalcone->Methoxylated HAT Hydrogen Atom Transfer (HAT) Hydroxylated->HAT Kinase Kinase Hydrogen Bonding Hydroxylated->Kinase Lipophilicity Enhanced Lipophilicity & Steric Hindrance Methoxylated->Lipophilicity Antioxidant Antioxidant & Anti-inflammatory HAT->Antioxidant Kinase->Antioxidant Tubulin Tubulin Colchicine-Site Binding Lipophilicity->Tubulin Efflux ABC Transporter Inhibition (BCRP / P-gp) Lipophilicity->Efflux Anticancer Antimitotic & Anticancer Tubulin->Anticancer Efflux->Anticancer

Fig 1. Divergent pharmacodynamic pathways of hydroxylated vs. methoxylated chalcones.

Quantitative Data Comparison

To ground these mechanistic claims, we must evaluate the empirical data. The table below synthesizes representative performance metrics comparing typical hydroxylated versus methoxylated chalcone profiles, highlighting how structural choices dictate assay performance[4][5][6].

Property / AssayHydroxylated ChalconesMethoxylated ChalconesMechanistic Rationale
DPPH Scavenging (IC50) Highly Active (0.5 - 5.0 µM)Weak / Inactive (> 50 µM)HAT mechanism requires free -OH groups for radical neutralization.
Tubulin Inhibition (IC50) Weak (> 20 µM)Highly Active (1.0 - 5.0 µM)Methoxy groups provide optimal steric fit in the colchicine binding pocket.
Efflux Pump (BCRP) Inhibition PoorStrongIncreased lipophilicity allows interaction with transmembrane efflux transporters.
LogP (Lipophilicity) Lower (Hydrophilic tendency)Higher (Lipophilic tendency)Methylation caps the polar -OH group, increasing membrane permeability.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the assays used to evaluate these compounds must be built as self-validating systems. Below are the optimized protocols I deploy to differentiate these chalcone classes, complete with the causality behind the methodological choices.

Protocol A: Kinetic DPPH Scavenging Assay (Validating Hydroxylated Chalcones)
  • Objective: Quantify the HAT-driven antioxidant capacity.

  • Causality & Rationale: We utilize an aprotic solvent (e.g., absolute ethanol) rather than aqueous buffers. Why? Because protic solvents can induce Sequential Proton Loss Electron Transfer (SPLET), which confounds the measurement of pure HAT kinetics. By isolating the environment, we ensure we are strictly measuring the efficacy of the hydroxyl groups.

  • Step-by-Step:

    • Reagent Prep: Prepare a 0.1 mM solution of DPPH• in absolute ethanol. Protect from light to prevent auto-degradation.

    • Compound Dilution: Prepare serial dilutions of the chalcone (0.1 µM to 100 µM) in ethanol.

    • Internal Control System: Run Ascorbic Acid (Vitamin C) as a positive control and a solvent-only blank[4].

    • Reaction: Mix 100 µL of compound with 100 µL of DPPH• solution in a 96-well plate.

    • Kinetic Read: Measure absorbance at 517 nm every minute for 30 minutes.

    • Validation Check: The assay is only valid if the Ascorbic Acid control reaches steady-state quenching within 15 minutes, proving the radicals were active and the solvent environment was optimal.

Protocol B: Tubulin Polymerization Fluorometric Assay (Validating Methoxylated Chalcones)
  • Objective: Assess the antimitotic potential via microtubule destabilization.

  • Causality & Rationale: Tubulin polymerization is highly sensitive to thermodynamics and buffer conditions. We use a buffer enriched with GTP and glycerol. Why? Glycerol lowers the critical concentration of tubulin required for assembly, ensuring a robust baseline polymerization curve so that the destabilizing effect of methoxylated chalcones is unambiguously detectable.

  • Step-by-Step:

    • Buffer Prep: Reconstitute porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) containing 1 mM GTP and 10% glycerol.

    • Compound Incubation: Pre-incubate tubulin with methoxylated chalcones (1 µM to 50 µM) on ice for 15 minutes.

    • Internal Control System: Use Colchicine (3 µM) as a positive destabilization control and Paclitaxel (3 µM) as a stabilization control[5]. This dual-control setup self-validates the assay's ability to detect bidirectional shifts in polymerization.

    • Kinetic Read: Transfer to a 37°C pre-warmed plate reader. Measure fluorescence (Ex: 360 nm / Em: 420 nm) continuously for 60 minutes.

    • Validation Check: The assay is validated when the Paclitaxel curve shows a steep, immediate slope (Vmax) and the Colchicine curve remains flat. The chalcone's IC50 is calculated based on the reduction of the final steady-state fluorescence compared to the vehicle control.

Workflow Compound Chalcone Library Preparation Assay1 DPPH/FRAP Assays (Aprotic Solvent) Compound->Assay1 Assay2 Tubulin Polymerization (GTP/Glycerol Buffer) Compound->Assay2 Val1 Measure HAT Kinetics (Abs 517nm) Assay1->Val1 Val2 Measure Vmax (Fluor 420nm) Assay2->Val2 Data SAR Modeling & IC50 Calculation Val1->Data Val2->Data

Fig 2. Self-validating experimental workflow for chalcone profiling.

Conclusion

The structural pivot from hydroxylated to methoxylated chalcones is not merely a chemical nuance; it is a fundamental redirection of the molecule's biological trajectory. By understanding the causality behind their interactions—HAT-driven radical scavenging versus steric tubulin binding—and deploying rigorously controlled, self-validating experimental designs, drug development professionals can rationally select the appropriate chalcone scaffold for either inflammatory/oxidative indications or oncological targets.

References

  • Title: Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Anticancer Mechanisms of Natural and Synthetic Chalcones Source: Encyclopedia MDPI URL: [Link]

  • Title: Chalcones: Multifunctional Scaffolds Bridging Synthesis, Structure–Activity Relationships, and Therapeutic Applications: A Review Source: Journal of Chemical Reviews URL: [Link]

  • Title: Chalcones and their derivatives as antioxidants: Mechanism and Applications Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues Source: D-NB.info URL: [Link]

  • Title: The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer's Model Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4'-Methoxychalcone

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 4'-Methoxychalcone in Drug Development

Executive Summary & Operational Context

(CAS: 959-23-9) is a highly bioactive chalcone derivative extensively utilized in metabolic research and drug development[1]. It serves as a potent activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), driving adipocyte differentiation and modulating adipokine secretion to improve insulin sensitivity[2][3].

While its pharmacological profile is highly valuable, the compound's chemical structure—specifically its α,β-unsaturated ketone moiety—acts as a reactive Michael acceptor[4]. This reactivity, combined with its lipophilicity and tendency to form fine, easily aerosolized dust, necessitates strict adherence to specialized handling, personal protective equipment (PPE), and disposal protocols to ensure laboratory safety and experimental integrity[4][5].

Hazard Identification & Chemical Causality

Understanding the chemical basis of a hazard is the first step in building a self-validating safety protocol. Below is the quantitative hazard data mapped to its structural causality.

Table 1: Quantitative Hazard Data & Causality

Hazard ClassGHS CategoryChemical Causality
Skin Irritation Category 2 (H315)The compound's lipophilic structure allows rapid dermal penetration. Once absorbed, the reactive enone moiety acts as a Michael acceptor, covalently binding to nucleophilic sites on skin proteins and triggering a localized inflammatory response[4].
Eye Irritation Category 2 (H319)Direct contact with mucosal membranes leads to rapid protein adduction, causing severe, immediate irritation and potential corneal damage[4].
Respiratory Irritation Category 3 (STOT SE, H335)The fine crystalline powder is highly prone to static cling and easily aerosolizes. Inhalation causes both mechanical abrasion and chemical irritation of the respiratory tract lining[4][5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive chalcones. The following matrix outlines the required equipment and the operational causality behind each choice.

Table 2: PPE Specifications & Operational Causality

Equipment TypeSpecificationOperational Causality
Hand Protection Nitrile Gloves (EN 374)Standard latex offers inadequate protection against lipophilic chalcones and the DMSO solvent used for dissolution. Nitrile provides a robust, impermeable chemical barrier[5][6].
Eye Protection Tightly fitting safety goggles (EN 166 or NIOSH)Safety glasses with side shields are insufficient. Tightly fitting goggles prevent the ingress of airborne particulate matter during powder weighing[6].
Body Protection Flame-resistant lab coatMinimizes static charge accumulation, which could otherwise ignite fine organic dusts or cause the powder to aerosolize off the spatula[6].
Respiratory N95/P2 Respirator or Class II Fume HoodPrevents the inhalation of aerosolized micro-particles during chemical transfer and weighing[5][6].

Experimental Workflow: Handling & Solution Preparation

To maintain both safety and experimental integrity, the preparation of this compound must follow a strict, self-validating workflow.

Table 3: Quantitative Solubility Data

SolventMaximum SolubilityValidation / Causality
Anhydrous DMSO 48 mg/mL (~201.44 mM)Moisture contamination severely reduces solubility. Using fresh, anhydrous DMSO prevents precipitation and ensures accurate dosing[7].
Ethanol 2 mg/mLSuitable only for low-concentration assays due to the solvent's polarity limitations[7].
Water InsolubleHigh lipophilicity prevents aqueous dissolution; requires a vehicle (e.g., DMSO) for all biological assays[7].
Protocol 1: Safe Handling and Solution Preparation
  • Pre-Operational Setup : Verify that the Class II Biological Safety Cabinet or Fume Hood is fully operational[5]. Ensure all non-sparking spatulas and anti-static weighing boats are sterilized and completely dry[5].

    • Causality: Chalcone powders are highly prone to static cling, which causes erratic balance readings and increases the risk of aerosolization[5].

  • PPE Donning : Equip nitrile gloves, tightly fitting goggles, and a lab coat[6].

    • Causality: Establishes a physical barrier against the compound's reactive Michael acceptor properties[4][6].

  • Weighing : Carefully transfer the this compound powder using a non-sparking spatula to minimize dust generation[5].

    • Causality: Mitigates the risk of inhaling respiratory irritants and prevents the potential ignition of airborne organic dust[4][5].

  • Dissolution : Add directly to the weighing vessel to achieve the desired concentration (do not exceed 48 mg/mL)[7].

    • Causality: Moisture introduces hydrogen bonding that disrupts the solvent-solute interaction, causing the chalcone to precipitate out of solution[7].

  • Validation & Storage : Visually inspect the solution against a light source to ensure complete dissolution. Aliquot into amber vials and store at -20°C[8].

    • Causality: Amber vials protect against UV-induced photoisomerization of the chalcone double bond, while -20°C prevents thermal degradation[8].

HandlingWorkflow Start 1. Pre-Operational Safety Check PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE FumeHood 3. Transfer to Class II Fume Hood PPE->FumeHood Weighing 4. Weighing (Minimize Dust) FumeHood->Weighing Solvent 5. Dissolve in Anhydrous DMSO (Max 48 mg/mL) Weighing->Solvent Waste 6. Collect Waste (Incineration) Solvent->Waste

Figure 1: Step-by-step operational workflow for the safe handling and preparation of this compound.

Biological Application: PPARγ Signaling Pathway

For researchers utilizing this compound in metabolic assays, understanding its mechanistic pathway is critical for experimental design. The compound significantly upregulates adipogenic genes (aP2, FAS, adiponectin, and GluT 4) by activating PPARγ and simultaneously attenuating the inhibitory effects of TNF-α[2][3].

SignalingPathway MC This compound (Treatment) PPARg PPARγ Activation MC->PPARg TNFa TNF-α Inhibition MC->TNFa Genes Adipogenic Gene Upregulation (aP2, FAS, Adiponectin) PPARg->Genes TNFa->Genes Diff Adipocyte Differentiation & Insulin Sensitivity Genes->Diff

Figure 2: this compound signaling pathway promoting adipocyte differentiation via PPARγ.

Spill Management & Disposal Plans

Accidental releases require immediate, specific actions to prevent exposure and facility contamination.

Protocol 2: Spill Containment and Chemical Disposal
  • Solid Spill Containment : Do not dry sweep [5]. Cover the spill with damp absorbent paper or use a specialized HEPA-filtered laboratory vacuum.

    • Causality: Dry sweeping aerosolizes the reactive powder, immediately exacerbating respiratory hazards and contaminating the broader laboratory environment[4][5].

  • Liquid Spill (DMSO Solution) : Absorb the spill with inert materials such as vermiculite or dry sand.

    • Causality: DMSO rapidly penetrates standard protective barriers and the skin, carrying dissolved chalcones directly into the bloodstream. Inert absorbers prevent dermal contact and contain the chemical spread.

  • Routine Disposal : Collect all contaminated materials (including gloves, weighing boats, and absorbent paper) in a sealed, labeled, and compatible chemical waste container[4].

    • Causality: Transfer the sealed containers to an approved waste disposal plant for high-temperature incineration[4][5]. Incineration completely oxidizes the aromatic and carbonyl structures, neutralizing the compound and preventing environmental accumulation[4].

References

  • Han Y, et al. "Regulatory effects of 4-methoxychalcone on adipocyte differentiation through PPARγ activation and reverse effect on TNF-α in 3T3-L1 cells." Food Chem Toxicol. 2017.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.